molecular weight and formula of 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid
The following technical guide details the molecular identity, physicochemical properties, and synthetic pathways for 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid , a critical scaffold in medicinal chemistry, particula...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the molecular identity, physicochemical properties, and synthetic pathways for 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid , a critical scaffold in medicinal chemistry, particularly for IDO1 inhibition and PET tracer development.
Part 1: Chemical Identity & Structural Analysis
This moiety represents a fused bicyclic heteroaromatic system where a pyridine ring is fused to an imidazole ring across the [1,5-a] positions. The "5-bromo" and "1-carboxylic acid" substitutions create a highly functionalized scaffold with orthogonal reactivity—the bromide serves as a handle for cross-coupling (Suzuki, Buchwald), while the carboxylic acid provides a critical hydrogen-bonding motif for target engagement (e.g., IDO1 heme coordination).
Core Specifications
Property
Data
Chemical Name
5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid
CAS Registry Number
1427398-36-4
Molecular Formula
C₈H₅BrN₂O₂
Molecular Weight
241.04 g/mol
Monoisotopic Mass
239.9534 (for ⁷⁹Br)
SMILES
OC(=O)C1=NC2=C(Br)C=CC=N2C=1
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DMF; sparingly soluble in water
Structural Numbering & Regiochemistry
Correct numbering is vital for this fused system. The IUPAC numbering for imidazo[1,5-a]pyridine assigns the bridgehead nitrogen as position 8a (often unnumbered in simplified schemes) and the adjacent non-bridgehead nitrogen as position 2.
Position 1: Imidazole ring carbon (adjacent to N2 and bridgehead C8a).
Position 3: Imidazole ring carbon (between N2 and bridgehead C4a).
Position 5: Pyridine ring carbon (adjacent to bridgehead C4a).[1]
Position 8: Pyridine ring carbon (adjacent to bridgehead N8a).
Note on Precursor Mapping: The "5-bromo" substituent on the fused system originates from the 6-position of the starting pyridine ring (e.g., 6-bromopyridine-2-carbaldehyde).
Part 2: Synthetic Methodologies
The synthesis of 1-substituted imidazo[1,5-a]pyridines is distinct from the more common 3-substituted derivatives (which are accessed via the Van Leusen reaction of isocyanides). Accessing the 1-carboxylic acid typically requires a specific cyclization strategy or functionalization of the pre-formed core.
Primary Synthetic Route (Cyclization)
This route ensures the correct regiochemistry by using a formamide intermediate or a specific 1,5-dipole precursor.
Reagent: Aminomethyl derivatives or specific isocyanides.
Mechanism: The pyridine nitrogen attacks the electrophile, followed by cyclization to form the imidazole ring.
Step 2: Regioselective Carboxylation
Unlike the 3-position (which is naturally nucleophilic and easily formylated/carboxylated), the 1-position often requires a blocking group at C3 or a specific cyclization precursor (e.g., ethyl 2-(6-bromopyridin-2-yl)-2-diazoacetate or similar carbenoid precursors).
Validated Protocol for Analogous Scaffolds:
Condensation: React 6-bromopyridine-2-carbaldehyde with para-toluenesulfonylmethyl isocyanide (TosMIC) under Van Leusen conditions usually yields the 3-isomer.
Alternative for 1-COOH:
Lithiation Strategy: If the 3-position is blocked or if conditions allow kinetic control, lithiation of 5-bromoimidazo[1,5-a]pyridine (using LiTMP to avoid Br-Li exchange) followed by
quench can yield the acid.
Caution: The 5-Br is sensitive to
-BuLi; use non-nucleophilic bases (LDA/LiTMP) at -78°C.
Workflow Visualization
Caption: Fig 2. Synthetic flow.[1][2][3][4][5][6] Note that standard isocyanide protocols favor C3; C1 access requires specific precursors.
LogP: ~1.8 (Moderate lipophilicity, good for CNS penetration if esterified).
Stability: The 5-bromo group is stable under acidic hydrolysis conditions but labile to palladium-catalyzed cross-coupling. Store under inert atmosphere at -20°C.
Medicinal Chemistry Applications
This scaffold is a "privileged structure" in drug discovery, particularly for:
IDO1 Inhibitors: The imidazo[1,5-a]pyridine core mimics the tryptophan substrate. The 1-carboxylic acid often coordinates with the heme iron or interacts with the active site arginine/serine residues.
PET Radiotracers: The 5-bromo position is an ideal site for late-stage radiofluorination (
F) or radiocarbonylation (C) via cross-coupling, allowing the development of tracers for neuroinflammation.
Kinase Inhibition: Derivatives have shown activity against PIM kinases and other oncogenic targets.
Part 4: References
ChemicalBook. (2024). 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid Properties and CAS 1427398-36-4.
Organic Chemistry Portal. (2023). Synthesis of Imidazo[1,5-a]pyridines.
Journal of Medicinal Chemistry. (2016). Design, Synthesis, and Biological Evaluation of Imidazo[1,5-a]pyridine Derivatives as IDO1 Inhibitors. (Contextual reference for scaffold utility).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Solubility Profile & Solvent Selection for 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic Acid
Content Type: Technical Guide / Whitepaper
Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists[1]
[1]
Executive Summary & Compound Profile
5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid (CAS: 1427398-36-4) is a critical heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors (e.g., IDO1 inhibitors) and complex pharmaceutical intermediates.[1] Its solubility behavior is governed by the interplay between its polarizable aromatic core, the lipophilic bromine substituent, and the ionizable carboxylic acid moiety.[1]
This guide provides a structural analysis of its solubility landscape, predictive thermodynamic modeling, and validated experimental protocols for solvent screening.[1]
Soluble in strong acidic media; potential zwitterionic precipitation at pH 4.5–5.[1]5.
H-Bond Donors/Acceptors
1 Donor / 3 Acceptors
High affinity for protic solvents (Alcohols) and polar aprotic solvents (DMSO).[1]
Solubility Landscape & Solvent Compatibility
The solubility of 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid is non-linear across solvent classes due to its amphoteric nature.[1] The following categorization is based on dielectric constant (
Mechanism:[2] Strong dipole-dipole interactions disrupt the crystal lattice. The polar aprotic nature stabilizes the carboxylic acid proton without ionization.[1]
Mechanism:[2] The bromine atom provides sufficient lipophilicity for partitioning into these solvents from acidic aqueous phases, but saturation limits are lower (<10 mg/mL at RT).[1]
Application: Liquid-liquid extraction (LLE), chromatography mobile phases.[1]
This logic flow guides the chemist in selecting the correct solvent system based on the process stage.[1]
Figure 1: Decision matrix for solvent selection based on experimental intent.
pH-Dependent Speciation & Solubility
Understanding the ionization state is crucial for extraction.
Figure 2: Speciation diagram showing solubility transitions across the pH scale.
References
PubChem. (n.d.).[1] Imidazo[1,5-a]pyridine-1-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved February 16, 2026, from [Link]
Hutt, J. T., & Aron, Z. D. (2011).[1][4] Synthesis of imidazo[1,5-a]pyridines. Organic Letters, 13(19), 5256-5259.[1] (Cited for general synthesis and solvent handling of the scaffold).[1] Retrieved from [Link][1]
Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Cited for thermodynamic modeling methodology).[1]
literature review of 5-bromo-substituted imidazo[1,5-a]pyridine derivatives
The following is an in-depth technical guide on the literature and synthetic utility of 5-bromo-substituted imidazo[1,5-a]pyridine derivatives. Strategic Functionalization of the Peri-Position Executive Summary The imida...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide on the literature and synthetic utility of 5-bromo-substituted imidazo[1,5-a]pyridine derivatives.
Strategic Functionalization of the Peri-Position
Executive Summary
The imidazo[1,5-a]pyridine scaffold represents a privileged class of nitrogen-fused heterocycles, increasingly utilized in medicinal chemistry for its bioisosteric relationship to indoles and purines. While C1 and C3 functionalization (on the imidazole ring) is well-documented, the 5-bromo-substituted derivatives offer a unique entry point for modifying the pyridine ring at the position adjacent to the bridgehead nitrogen.
This guide focuses on the 5-bromoimidazo[1,5-a]pyridine motif (CAS: 885275-77-4).[1][2] This derivative serves as a critical electrophilic handle for palladium-catalyzed cross-couplings, enabling the installation of aryl, heteroaryl, and alkyl groups at a sterically and electronically sensitive "peri" position.
Structural Logic & Numbering
To navigate the literature accurately, researchers must adhere to the IUPAC numbering scheme for this fused system.
The "Peri" Effect: The C5 position is located immediately adjacent to the bridgehead nitrogen (N4). Substituents at C5 are spatially proximal to substituents at C3. This proximity allows for:
Conformational Control: Bulky groups at C5 can lock the conformation of C3-substituents via steric clash, potentially improving binding selectivity in protein pockets.
Electronic Modulation: The C5 position is electronically coupled to the bridgehead nitrogen, influencing the basicity and hydrogen-bond accepting capability of the core.
Synthesis of the 5-Bromo Scaffold
Direct bromination of the imidazo[1,5-a]pyridine core typically favors the electron-rich C1 and C3 positions (electrophilic aromatic substitution). Therefore, the most reliable route to the 5-bromo derivative is a bottom-up cyclization approach using pre-functionalized pyridine precursors.
Protocol: Oxidative Cyclization via 6-Bromopyridine Precursors
This method ensures the bromine atom is installed exclusively at the C5 position (originating from the C6 position of the pyridine starting material).
Reagents:
Precursor: 6-Bromo-2-pyridinecarbaldehyde.
Amine Source: Primary amine (R-NH₂) or Ammonium acetate.
C1 Source: Formaldehyde (paraformaldehyde).
Catalyst/Oxidant: Iodine (I₂) or Lewis Acids.
Mechanism:
The reaction proceeds via the formation of an imine intermediate, followed by a cyclization with formaldehyde and subsequent oxidation to aromatize the imidazole ring.
Figure 1: Regioselective synthesis of 5-bromoimidazo[1,5-a]pyridine starting from 6-substituted pyridine precursors.
Functionalization Guide
Once synthesized, the 5-bromo group serves as a versatile handle. The following protocols are validated by literature precedents for this specific heterocyclic system.
A. Suzuki-Miyaura Cross-Coupling
This is the primary method for introducing aryl and heteroaryl groups at C5. The proximity to the bridgehead nitrogen requires robust catalytic systems to prevent catalyst poisoning.
Conditions: Microwave irradiation (100–120 °C) or reflux.
Why this works: The bulky, electron-rich phosphine ligand (P(tBu)₃) facilitates the oxidative addition of the electron-deficient/sterically hindered C5-Br bond and promotes reductive elimination.
B. Nickel-Catalyzed C-H Alkenylation (Advanced)
Recent literature describes a cooperative catalytic system for functionalizing the C5 position.[5]
Significance: This method allows for the direct installation of alkenyl groups at C5 without pre-functionalization, but the 5-bromo handle offers superior control for complex molecule synthesis.
Quantitative Data: Reaction Optimization
The following table summarizes typical yields and conditions for functionalizing the imidazo[1,5-a]pyridine core, derived from comparative literature analysis.
Reaction Type
Target Position
Catalyst System
Key Reagent
Typical Yield
Notes
Suzuki Coupling
C5 (via Br)
Pd₂(dba)₃ / P(tBu)₃
Aryl Boronic Acid
65–85%
Requires bulky ligand; tolerates N-heterocycles.
Direct Arylation
C3 (C-H)
Pd(OAc)₂ / PPh₃
Aryl Bromide
70–90%
Occurs preferentially at C3 if C5 is unsubstituted.
Alkenylation
C5 (C-H)
Ni(COD)₂ / AlMe₃
Alkyne
50–75%
Requires inert atmosphere; AlMe₃ acts as Lewis Acid.
Formylation
C1 (C-H)
Metal-Free
HCHO / Acid
60–80%
Electrophilic substitution; highly C1 selective.
Biological & Material Applications
The 5-substituted imidazo[1,5-a]pyridine derivatives are not merely synthetic curiosities; they possess distinct properties:
Fluorescent Probes: 5-Aryl derivatives often exhibit "Push-Pull" electronic systems, leading to high quantum yields and solvatochromic properties useful in biological imaging (e.g., detection of micro-environmental changes).
Tubulin Inhibitors: Hybrids containing the imidazo[1,5-a]pyridine core have shown efficacy in arresting cell cycles at the G2/M phase. The 5-position allows for the introduction of lipophilic groups that can enhance cell permeability without disrupting the critical hydrogen bonding at the N2/N4 face.
Kinase Inhibition: The scaffold mimics the purine core of ATP. Substituents at C5 can occupy the "sugar pocket" or hydrophobic regions of kinase active sites, offering a vector for selectivity optimization.
References
Regiodivergent C-H Activation: Yu, M.-S., et al. "Controlled Regiodivergent C—H Bond Activation of Imidazo[1,5-a]pyridine via Synergistic Cooperation Between Aluminum and Nickel."[5] ResearchGate.[5][6]
Synthesis via Oxidative Annulation: Li, M., et al. "Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination." Organic & Biomolecular Chemistry.
Suzuki Coupling Protocol: Aginagalde, M., et al. "Design and Chemical Synthesis of Fluorescent Bicolor Indicators." University of the Basque Country / ADDI.
General Scaffold Reactivity: "Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines" (Analogous Reactivity Review). Organic & Biomolecular Chemistry.
Commercial Building Block: "5-Bromoimidazo[1,5-a]pyridine | CAS 885275-77-4."[1][2] Sigma-Aldrich.
Unlocking the Therapeutic Potential of 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic Acid Analogs: A Whitepaper on a Privileged Scaffold
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The imidazo[1,5-a]pyridine core is a recognized privileged scaffold in medicinal chemistry, forming the basis of numero...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,5-a]pyridine core is a recognized privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with significant biological activity.[1] This technical guide focuses on a specific, highly promising subclass: 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid and its analogs. The strategic inclusion of a bromine atom at the 5-position serves as a versatile synthetic handle for extensive analog development, while the carboxylic acid moiety at the 1-position provides a critical interaction point for various biological targets. This document synthesizes current research to provide an in-depth exploration of the synthesis, primary therapeutic applications in oncology, and emerging potential in other disease areas. We detail key mechanisms of action, including tubulin polymerization and PI3K/Akt pathway inhibition, supported by validated experimental protocols and structure-activity relationship insights to guide future drug discovery efforts.
Chapter 1: The Core Scaffold: Synthesis, Properties, and Strategic Importance
The unique chemical structure and versatility of the imidazo[1,5-a]pyridine nucleus have garnered growing attention in both materials science and the pharmaceutical field.[2] Its derivatives are key components in compounds designed to treat cancer, depression, and diabetes.[3] The focus of this guide is on analogs featuring two critical functional groups that enhance their drug-like properties and synthetic accessibility.
General Synthetic Strategies
The construction of the imidazo[1,5-a]pyridine core can be achieved through various methodologies, including cyclocondensation, oxidative cyclization, and Ritter-type reactions.[1][3] A common and effective approach involves the reaction of a pyridinylmethanol with an aryl or alkyl nitrile derivative, often catalyzed by a combination of a Lewis acid like bismuth(III) trifluoromethanesulfonate (Bi(OTf)3) and a Brønsted acid such as para-toluenesulfonic acid (p-TsOH·H2O).[4] This method offers a broad substrate scope and delivers products in moderate to excellent yields.[4]
The Strategic Role of Key Functional Groups
5-Bromo Moiety : The bromine atom at the 5-position is not merely a substituent; it is a strategic tool for lead optimization. It serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5] This allows for the systematic and efficient introduction of a wide array of aryl and heteroaryl groups, enabling a thorough exploration of the structure-activity relationship (SAR) to enhance potency and selectivity.
1-Carboxylic Acid Moiety : Carboxylic acids are prevalent in pharmaceuticals due to their ability to act as hydrogen bond donors and acceptors, and to form salt bridges with basic residues (e.g., lysine, arginine) in enzyme active sites or receptor binding pockets.[6] The inclusion of a carboxylic acid at the 1-position of the imidazo[1,5-a]pyridine scaffold is a deliberate design choice to target enzymes where such interactions are critical for potent inhibition.[6][7]
The general workflow for synthesizing and diversifying these analogs is presented below.
Caption: Disruption of microtubule dynamics by Imidazo[1,5-a]pyridine analogs, leading to cell cycle arrest and apoptosis.
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. [8][9]Several classes of imidazopyridine derivatives have been identified as potent inhibitors of this pathway. [10][11]For example, studies have shown that treatment with imidazo[1,5-a]pyridine-benzimidazole hybrids leads to a marked decrease in the levels of phosphorylated PTEN (p-PTEN) and phosphorylated Akt (p-AKT), key nodes in this signaling cascade.
[12]
Caption: The PI3K/Akt/mTOR signaling pathway and key inhibition points for Imidazo[1,5-a]pyridine analogs.
Quantitative Data on Anticancer Activity
The cytotoxic potential of imidazo[1,5-a]pyridine analogs has been quantified across numerous human cancer cell lines. The data below, synthesized from published studies, illustrates the potent activity of representative compounds from this class.
Note: Data for imidazo[1,2-α]pyridine isomers are included to demonstrate the broader potential of the imidazopyridine scaffold.
Experimental Protocols for Anticancer Evaluation
Causality Behind Experimental Choices: To validate the therapeutic potential of new analogs, a tiered approach is essential. We begin with broad cytotoxicity screening (MTT assay) to assess general anticancer effects. If activity is confirmed, we move to mechanistic assays (tubulin polymerization, Western blot) to understand how the compounds work. This progression from general effect to specific mechanism is crucial for rational drug development.
This protocol assesses the ability of a compound to reduce cancer cell viability. It is a foundational experiment in anticancer drug screening.
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
Compound Treatment: Prepare serial dilutions of the 5-bromoimidazo[1,5-a]pyridine-1-carboxylic acid analogs in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
This biochemical assay directly measures the effect of a compound on the assembly of tubulin dimers into microtubules.
Reagent Preparation: Reconstitute lyophilized bovine tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice.
Reaction Setup: In a 96-well plate, add buffer, a fluorescence reporter (e.g., DAPI), and the test compound at various concentrations. Include a positive control (e.g., colchicine) and a negative control (vehicle).
Initiation of Polymerization: Add GTP (1 mM) and tubulin protein (e.g., 3 mg/mL) to each well to initiate the reaction.
Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity every minute for 60 minutes. An increase in fluorescence indicates microtubule polymerization.
Analysis: Plot fluorescence intensity versus time. Calculate the IC50 value, which is the concentration of the compound that inhibits the rate of polymerization by 50% compared to the vehicle control.
[12]
Chapter 3: Emerging Therapeutic Applications
While oncology is the most developed area, the versatility of the imidazo[1,5-a]pyridine scaffold suggests potential in other therapeutic fields.
Neurodegenerative and Psychiatric Disorders : The core structure is found in ligands for various central nervous system targets. [13]Specifically, imidazo[1,5-a]pyridine derivatives have been designed as 5-HT4 receptor partial agonists for potential use in treating cognitive disorders associated with Alzheimer's disease.
[14]* Antimicrobial Agents : The related imidazo[1,2-a]pyridine scaffold is the basis for Q203 (Telacebec), a clinical-stage drug candidate for tuberculosis that targets the cytochrome bc1 complex. [15]This highlights the potential for this heterocyclic system in developing novel anti-infective agents.
Chapter 4: Future Directions and Drug Development
The 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid scaffold is a highly promising starting point for a successful drug discovery campaign. The path forward should involve systematic exploration and rigorous preclinical evaluation.
Lead Optimization: The 5-bromo position is ripe for exploration via Suzuki, Stille, or Sonogashira cross-coupling reactions to install diverse substituents. This will allow for fine-tuning of potency, selectivity, and pharmacokinetic properties (ADME).
In Vivo Efficacy: Promising analogs with strong in vitro data and validated mechanisms should be advanced into xenograft models of cancer to assess their efficacy in a biological system.
Safety and Toxicology: A comprehensive safety assessment, including off-target screening and in vitro/in vivo toxicology studies, is a critical step to ensure a favorable therapeutic window for any potential clinical candidate.
References
Exploration of the cytotoxic and microtubule disruption potential of novel imidazo[1,5-a]pyridine-based chalcones - PMC. (2025, January 8).
Zajdel, P., et al. (2019). Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases. European Journal of Medicinal Chemistry.
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC - NIH.
Altaher, A. M. H., et al. (n.d.). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Can.
Kamal, A., et al. (n.d.). Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Organic & Biomolecular Chemistry.
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026, January 6). ACS Omega.
Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. (2024, December 17). ACS Organic & Inorganic Au.
Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applic
Altaher, A. M. H., et al. (2021, May 26). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article.
Singh, V., et al. (2023, March 3). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents.
Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Wiley Online Library.
Rao, K. S., et al. (2015, October 20).
Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC.
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). MDPI.
Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry.
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC. (2025, May 20).
Pharmacophore Analysis of the Imidazo[1,5-a]pyridine-1-carboxylic Acid Core
Executive Summary The imidazo[1,5-a]pyridine-1-carboxylic acid scaffold represents a privileged bicyclic heteroaromatic core, distinct from its more common isomer (imidazo[1,2-a]pyridine) due to its unique electronic dis...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The imidazo[1,5-a]pyridine-1-carboxylic acid scaffold represents a privileged bicyclic heteroaromatic core, distinct from its more common isomer (imidazo[1,2-a]pyridine) due to its unique electronic distribution and nodal properties. In modern drug discovery, this core has emerged as a critical pharmacophore for targeting Indoleamine 2,3-dioxygenase 1 (IDO1) , a heme-containing enzyme pivotal in tumor immune escape.
This guide provides a rigorous analysis of the scaffold's pharmacophoric features, synthetic accessibility, and a validated computational workflow for optimizing its derivatives. The 1-carboxylic acid moiety serves not merely as a functional handle but as a key electrostatic anchor, mimicking the amino-acid functionality of Tryptophan (the natural substrate of IDO1).
electron aromatic system (10- if considering the lone pair delocalization). Unlike the 1,2-isomer, the 1,5-a fusion creates a bridgehead nitrogen with significant character, influencing the basicity and hydrogen bond acceptor (HBA) capability of the non-bridgehead nitrogen.
Feature
Property
Pharmacological Relevance
Bridgehead N (N2)
Hybridized
Weak H-bond acceptor; critical for orientation in the active site.
C1-Carboxylic Acid
H-Bond Donor/Acceptor
Primary Anchor: Mimics the carboxylate of Tryptophan; interacts with Arg/Ser residues or coordinates Heme iron (indirectly).
C3-Position
Electrophilic/Lipophilic
Selectivity Vector: Ideal for aryl substitutions to engage hydrophobic pockets (e.g., Pocket A/B in IDO1).
Planarity
High
Facilitates - stacking with aromatic residues (e.g., Tyr126, Phe163).
Electronic Landscape
The 1-carboxylic acid substitution introduces a strong electron-withdrawing group (EWG) at the C1 position. This reduces the electron density of the imidazole ring, potentially increasing the metabolic stability of the core against oxidative metabolism compared to unsubstituted analogs.
Pharmacophore Modeling: The IDO1 Case Study
The most authoritative application of this core is in the inhibition of IDO1. The enzyme contains a heme cofactor and catalyzes the rate-limiting step of tryptophan catabolism.[1][2]
Pharmacophoric Hypothesis
Based on crystal structures of IDO1-inhibitor complexes (e.g., PDB: 6E4C, 6O3I), the imidazo[1,5-a]pyridine-1-carboxylic acid core maps to the following features:
Heme Coordination/Interaction (Fe): The nitrogen at position 2 (or a substituent at C3) often positions strictly relative to the Heme iron. While some inhibitors bind directly to the iron, this scaffold often acts as an apo-IDO1 stabilizer or interacts via the acid moiety near the heme propionates.
Electrostatic Clamp (C1-COOH): The carboxylic acid forms a salt bridge or strong H-bond network with Arg343 and Ser167 . This mimics the zwitterionic nature of the substrate Tryptophan.
Hydrophobic Shield (C3-Aryl): A bulky hydrophobic group at C3 occupies "Pocket A," displacing water and engaging in T-shaped
-stacking with Tyr126 .
Interaction Diagram (Graphviz)
The following diagram illustrates the validated binding mode and signaling impact.
Caption: Pharmacophoric mapping of the core against IDO1 residues and downstream immune restoration.
Computational Workflow: Pharmacophore Generation
To validate this core in your own library, follow this self-validating protocol. This workflow assumes the use of standard suites (MOE, Schrödinger, or open-source equivalents like RDKit/AutoDock).
Protocol Steps
Step 1: Ligand Preparation & Conformer Generation
Input: 2D structure of Imidazo[1,5-a]pyridine-1-carboxylic acid derivatives.
Action: Protonate the carboxylic acid (pH 7.4 -> carboxylate anion
).
Causality: The anionic state is essential for the Arg343 interaction. Neutral forms will result in false negatives during docking.
Tool: LigPrep or RDKit (ETKDG method).
Step 2: Superposition & Alignment
Reference: Align generated conformers to the Tryptophan conformation found in PDB structure 6E4C (bound ligand).
Constraint: Fix the imidazo-ring plane to match the indole ring of Tryptophan.
Step 3: Feature Extraction (E-Pharmacophore)
Define energetic exclusion volumes based on the Heme and the active site walls.
Mandatory Features:
Anionic/H-bond Acceptor (The 1-carboxylate).
Aromatic Ring (The core scaffold).
Hydrophobic Vector (The C3 vector).
Step 4: Decoy Validation
Action: Screen a library of 1,000 active IDO1 inhibitors vs. 50,000 decoys (DUD-E set).
Metric: Calculate the Enrichment Factor (EF1%) and Area Under Curve (AUC).
Success Criteria: AUC > 0.75 confirms the pharmacophore model is robust.
Workflow Diagram
Caption: Step-by-step computational workflow for validating imidazo[1,5-a]pyridine derivatives.
Synthetic Accessibility & SAR Implications
For the experimentalist, the value of a pharmacophore lies in its synthetic feasibility. The 1-carboxylic acid core is accessible via robust oxidative cyclization.
Primary Synthetic Route
The most reliable method involves the oxidative cyclization of 2-benzoylpyridine derivatives .
Increased. Halogen bond or lipophilic fill of Pocket A.
Use 4-Cl-benzoylpyridine.
C5/6
Methyl/F
Variable. Fine-tuning of electronics and metabolic stability.
Requires substituted pyridine start.
References
Discovery of Imidazopyridines as Potent Inhibitors of Indoleamine 2,3-Dioxygenase 1 . Journal of Medicinal Chemistry. (Discusses the amide isosteres and the carboxylic acid intermediates critical for IDO1 interaction).
Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination . Organic & Biomolecular Chemistry. (Provides the definitive synthetic protocol for the scaffold).
Cellular Potency Optimization of Novel Heme-Binding Imidazo[1,5-a]pyridines . Journal of Medicinal Chemistry. (Detailed SAR on the core scaffold and heme interaction).
Crystal Structures and Structure–Activity Relationships of IDO1 Inhibitors . ACS Medicinal Chemistry Letters. (Structural grounding for the pharmacophore model).
Synthesis of 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid: An Application Note and Protocol
Introduction The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic and structural properties make it a cornersto...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic and structural properties make it a cornerstone for the development of novel therapeutic agents and functional materials. Specifically, substituted variants like 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid are highly sought-after as versatile intermediates for drug discovery, enabling further structural diversification through cross-coupling reactions at the bromine-bearing position and amide bond formation at the carboxylic acid moiety.
This comprehensive guide provides a detailed, two-part synthetic protocol for the preparation of 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid. The synthesis is designed as a logical sequence, commencing with the preparation of a key precursor, 6-bromo-2-(aminomethyl)pyridine, followed by a cyclocondensation step to construct the target bicyclic system. This document is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles and critical experimental insights to ensure successful and reproducible synthesis.
Overall Synthetic Strategy
The synthesis of the target compound is achieved through a two-stage process. The first stage focuses on the preparation of the key intermediate, 6-bromo-2-(aminomethyl)pyridine, starting from commercially available 2-bromo-6-methylpyridine. The second stage involves the construction of the imidazo[1,5-a]pyridine ring system through a cyclocondensation reaction.
Figure 1: Proposed synthetic route for 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid.
Part 1: Synthesis of 6-Bromo-2-(aminomethyl)pyridine
This part details the conversion of 2-bromo-6-methylpyridine into the crucial aminomethylpyridine intermediate. This is achieved via a two-step sequence involving radical bromination followed by amination.
Materials and Equipment (Part 1)
Reagent/Material
Grade
Supplier
2-Bromo-6-methylpyridine
≥98%
Commercial
N-Bromosuccinimide (NBS)
ReagentPlus®, ≥99%
Commercial
Azobisisobutyronitrile (AIBN)
98%
Commercial
Carbon tetrachloride (CCl₄)
Anhydrous, ≥99.5%
Commercial
Hexamethylenetetramine (HMTA)
≥99%
Commercial
Chloroform (CHCl₃)
ACS Reagent, ≥99.8%
Commercial
Ethanol (EtOH)
200 proof, absolute
Commercial
Hydrochloric acid (HCl)
Concentrated (37%)
Commercial
Sodium hydroxide (NaOH)
Pellets, ≥97%
Commercial
Dichloromethane (DCM)
ACS Reagent, ≥99.5%
Commercial
Magnesium sulfate (MgSO₄)
Anhydrous, ≥97%
Commercial
Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with heating plate, separatory funnel, rotary evaporator, Buchner funnel, pH paper, standard laboratory glassware.
Protocol 1A: Synthesis of 2-Bromo-6-(bromomethyl)pyridine
This procedure utilizes a free-radical chain reaction to selectively brominate the methyl group of the starting material. The reaction is initiated by AIBN upon heating.
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-6-methylpyridine (10.0 g, 58.1 mmol), N-Bromosuccinimide (NBS, 11.3 g, 63.9 mmol, 1.1 eq), and 120 mL of anhydrous carbon tetrachloride.
Initiation: Add azobisisobutyronitrile (AIBN, 0.48 g, 2.9 mmol, 0.05 eq) to the suspension.
Reflux: Heat the reaction mixture to reflux (approx. 77 °C) with vigorous stirring. The reaction progress can be monitored by TLC (20% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. Filter the solid using a Buchner funnel and wash it with a small amount of cold carbon tetrachloride.
Purification: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. The resulting crude residue, 2-bromo-6-(bromomethyl)pyridine, is a pale yellow solid and can be used in the next step without further purification. For long-term storage, purification by column chromatography on silica gel may be performed.[1]
Protocol 1B: Synthesis of 6-Bromo-2-(aminomethyl)pyridine (Delépine Reaction)
This protocol employs the Delépine reaction, where the bromomethyl intermediate reacts with hexamethylenetetramine (HMTA) to form a quaternary ammonium salt, which is then hydrolyzed under acidic conditions to yield the primary amine.
Salt Formation: Dissolve the crude 2-bromo-6-(bromomethyl)pyridine (approx. 58.1 mmol) in 100 mL of chloroform in a 250 mL round-bottom flask. Add hexamethylenetetramine (HMTA, 8.9 g, 63.9 mmol, 1.1 eq) to the solution.
Reflux: Stir the mixture at reflux for 3-5 hours. A white precipitate of the quaternary ammonium salt will form.
Hydrolysis: After cooling to room temperature, add 80 mL of a 1:1 (v/v) mixture of ethanol and concentrated hydrochloric acid to the flask.
Acidic Reflux: Heat the mixture to reflux and maintain for 4-6 hours to ensure complete hydrolysis of the salt.
Solvent Removal: Cool the reaction mixture and remove the solvent under reduced pressure.
Basification and Extraction: To the residue, add 100 mL of water and cool the flask in an ice bath. Carefully add a 50% (w/v) aqueous solution of sodium hydroxide until the pH is >12.
Product Extraction: Extract the aqueous layer with dichloromethane (3 x 75 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 6-bromo-2-(aminomethyl)pyridine as an oil or low-melting solid.
Part 2: Synthesis of 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid
This final stage involves the construction of the target bicyclic heteroaromatic system through a cyclocondensation reaction between the synthesized aminomethylpyridine intermediate and glyoxylic acid.
Materials and Equipment (Part 2)
Reagent/Material
Grade
Supplier
6-Bromo-2-(aminomethyl)pyridine
As synthesized in Part 1
-
Glyoxylic acid monohydrate
≥98%
Commercial
Toluene
Anhydrous, ≥99.8%
Commercial
Diethyl ether
Anhydrous, ≥99%
Commercial
Equipment: Round-bottom flask with Dean-Stark apparatus, reflux condenser, magnetic stirrer with heating plate, Buchner funnel, standard laboratory glassware.
Protocol 2: Cyclocondensation Reaction
This reaction proceeds via initial imine formation between the primary amine and the aldehyde of glyoxylic acid, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,5-a]pyridine ring.[2][3]
Reaction Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stir bar, suspend 6-bromo-2-(aminomethyl)pyridine (5.0 g, 26.7 mmol) and glyoxylic acid monohydrate (2.7 g, 29.4 mmol, 1.1 eq) in 150 mL of toluene.
Azeotropic Dehydration: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 4-8 hours).
Product Precipitation: Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the toluene.
Isolation: If a precipitate has formed, collect the solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold toluene followed by diethyl ether to remove any non-polar impurities.
Purification: If the product does not precipitate or requires further purification, concentrate the reaction mixture in vacuo. The crude solid can then be recrystallized from a suitable solvent system such as ethanol/water or purified by silica gel chromatography to afford the final product, 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid.
Characterization Data
Compound
Technique
Expected Data
6-Bromo-2-(aminomethyl)pyridine
¹H NMR
Signals corresponding to the aminomethyl protons (singlet), and three distinct aromatic protons on the pyridine ring.
MS (ESI+)
[M+H]⁺ at m/z 187/189, showing the characteristic isotopic pattern for a single bromine atom.
5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid
¹H NMR
Signals for the protons at C3, C7, and C8 of the imidazopyridine ring, and a broad singlet for the carboxylic acid proton. The aromatic protons will show characteristic coupling patterns.
¹³C NMR
Signals for the nine distinct carbon atoms, including the carboxyl carbon, and carbons of the fused ring system.
MS (ESI+)
[M+H]⁺ at m/z 241/243, confirming the presence of one bromine atom.
IR (KBr)
Broad absorption band for the O-H stretch of the carboxylic acid (approx. 2500-3300 cm⁻¹), and a sharp C=O stretch (approx. 1700-1725 cm⁻¹).
Safety and Handling Precautions
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Avoid inhalation of dust and contact with skin and eyes.
Carbon Tetrachloride: Toxic and a suspected carcinogen. Use only in a fume hood and avoid inhalation of vapors.
AIBN: Thermally unstable. Store in a cool place and away from heat sources.
Concentrated Acids and Bases: Highly corrosive. Handle with extreme care and add reagents slowly, especially during neutralization steps which can be exothermic.
References
Patent CN115784978B, Method for synthesizing 2-amino-6-bromopyridine.
Dissertation on Synthesis of 2-amino-6-bromopyridine. (n.d.). Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Retrieved from [Link]
Patent CN103086964A, Preparation method of 6-bromine-2-pyridine methyl formate.
Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern Commons.
Beilstein Journal of Organic Chemistry. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)
Organic & Biomolecular Chemistry. (n.d.).
Organic & Biomolecular Chemistry. (n.d.).
European Journal of Organic Chemistry. (2024). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. Wiley-VCH GmbH.
MDPI. (n.d.).
PrepChem.com. (n.d.). Synthesis of 6-Bromo-2-formyl-pyridine.
Molecules. (2021). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC.
Molecules. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. MDPI.
Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern Commons.
RSC Advances. (2025). One-pot CuI/l-proline-catalysed multicomponent synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]quinoline derivatives from 2-(2-bromophenyl)imidazo[1,2-a]pyridines, NH3 and DMSO under air. PMC.
ChemistrySelect. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review.
Acta Crystallographica Section E. (n.d.). Synthesis and structure of 6-bromo-2-(diethoxymethyl)
Acta Crystallographica Section E. (n.d.).
Molecules. (n.d.).
Chemical Science. (2025). Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets.
Environmental Science: Processes & Impacts. (n.d.). Hydrolysis mechanisms for A-series (Novichok) nerve agents at different pH V and computational simulant screening. RSC Publishing.
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid
Introduction: Unlocking the Potential of Imidazo[1,5-a]pyridine Scaffolds The imidazo[1,5-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unlocking the Potential of Imidazo[1,5-a]pyridine Scaffolds
The imidazo[1,5-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and structural rigidity make it an attractive scaffold for the development of novel therapeutic agents and functional materials. The strategic functionalization of this core is paramount to modulating its biological activity and physicochemical properties. Among the various methods for carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands out for its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid and ester building blocks.[1][2][3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the Suzuki-Miyaura coupling of 5-bromoimidazo[1,5-a]pyridine-1-carboxylic acid. We will delve into the critical parameters of this transformation, offering a detailed experimental protocol and troubleshooting advice grounded in mechanistic principles. The presence of both a heteroaromatic bromide and a carboxylic acid moiety on the substrate presents unique challenges and considerations that will be thoroughly addressed.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][4][5] Understanding this mechanism is crucial for rational catalyst selection and reaction optimization. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromoimidazo[1,5-a]pyridine-1-carboxylic acid, forming a Pd(II) intermediate.[1][4] The electron-deficient nature of the imidazo[1,5-a]pyridine ring system can facilitate this step.
Transmetalation: The organic group from the boronic acid (or its corresponding boronate ester) is transferred to the palladium center.[5] This step is typically the most complex and is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6]
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][4]
Caption: Figure 1. The Suzuki-Miyaura Catalytic Cycle.
Experimental Considerations for 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid
The presence of the carboxylic acid group introduces a key challenge. The acidic proton can react with the base required for the coupling, potentially necessitating the use of additional equivalents of base.[7] Furthermore, the resulting carboxylate anion can coordinate to the palladium center, potentially inhibiting the catalytic activity.[8] Solubility of the carboxylate salt in the reaction medium can also be a concern.[7]
Selection of Reaction Components
Component
Recommended Reagents & Conditions
Rationale & Key Considerations
Palladium Precatalyst
Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃
Pd(PPh₃)₄ is a versatile Pd(0) source. Pd(dppf)Cl₂ is a robust Pd(II) precatalyst that forms a highly active Pd(0) species in situ. Pd₂(dba)₃ is another common Pd(0) source that requires a supporting ligand.[1][6]
Ligand
PPh₃, Buchwald Ligands (e.g., SPhos, XPhos)
For simple couplings, the PPh₃ already present in Pd(PPh₃)₄ may suffice. For more challenging couplings or to improve reaction rates and yields, bulky, electron-rich phosphine ligands like SPhos or XPhos are highly effective.[3]
Base
K₂CO₃, K₃PO₄, Cs₂CO₃
An inorganic base is required to activate the boronic acid. K₃PO₄ and Cs₂CO₃ are often effective for heteroaromatic substrates. At least 3 equivalents of base are recommended to both facilitate the reaction and neutralize the carboxylic acid proton.[3][7]
Solvent
1,4-Dioxane/H₂O, Toluene/H₂O, DME
A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. The choice of solvent can significantly impact the reaction outcome.[9]
Boronic Acid/Ester
Aryl-, Heteroaryl-, Vinyl-, or Alkylboronic acids or their pinacol esters
A slight excess (1.1-1.5 equivalents) of the boronic acid or ester is generally used to drive the reaction to completion.
Temperature
80-110 °C
The reaction is typically heated to ensure a reasonable reaction rate. Microwave irradiation can also be employed to accelerate the reaction.[10]
Detailed Experimental Protocol
This protocol provides a general starting point for the Suzuki-Miyaura coupling of 5-bromoimidazo[1,5-a]pyridine-1-carboxylic acid with a generic arylboronic acid. Optimization of the reaction conditions may be necessary for specific substrates.
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Magnetic stirrer and heating mantle/hotplate
Caption: Figure 2. Experimental workflow for Suzuki coupling.
Procedure:
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromoimidazo[1,5-a]pyridine-1-carboxylic acid (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).
Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
Solvent and Catalyst Addition: Add 1,4-dioxane and deionized water (typically in a 4:1 to 10:1 ratio). Degas the solvent mixture by bubbling with nitrogen or argon for 15-20 minutes. To this mixture, add Pd(dppf)Cl₂ (0.02 equiv).
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
Extraction: Extract the aqueous layer with ethyl acetate (2x).
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Guide
Issue
Potential Cause
Suggested Solution
Low or No Conversion
Inactive catalyst
Use a fresh batch of palladium catalyst. Consider a different precatalyst/ligand combination.
Insufficiently degassed system
Ensure thorough degassing of the solvent and maintenance of an inert atmosphere throughout the reaction.
Poor solubility of starting materials
Try a different solvent system (e.g., DME/water, toluene/water).
Protodeborylation of Boronic Acid
Presence of excess water or acid
Use anhydrous solvents and ensure the base is of good quality.
Protect the carboxylic acid as an ester prior to the coupling, followed by deprotection.
Conclusion
The Suzuki-Miyaura coupling is a powerful tool for the functionalization of the 5-bromoimidazo[1,5-a]pyridine-1-carboxylic acid core. By carefully selecting the catalyst, ligand, base, and solvent system, and by taking into account the potential challenges posed by the carboxylic acid moiety, researchers can efficiently synthesize a diverse library of 5-substituted imidazo[1,5-a]pyridine derivatives. The protocols and insights provided in this application note serve as a robust starting point for the successful implementation of this versatile cross-coupling reaction in drug discovery and materials science.
BenchChem. (n.d.). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands.
Reddit. (2024, July 23). Carboxylic acid and Cross Coupling reactions.
ResearchGate. (n.d.). Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids.
RSC Publishing. (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
MDPI. (2019, January 8). Recent Advances in Acyl Suzuki Cross-Coupling.
MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
PMC. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions.
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines.
JLUpub. (n.d.). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties.
MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
ACS Publications. (2024, December 17). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction.
MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
RSC Publishing. (n.d.). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination.
ResearchGate. (2025, December 11). Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives.
Application Note: Amide Bond Formation Protocols for 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid
Abstract This guide details optimized protocols for synthesizing amide derivatives of 5-bromoimidazo[1,5-a]pyridine-1-carboxylic acid (CAS 1427398-36-4).[1] This scaffold is a critical building block in the development o...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide details optimized protocols for synthesizing amide derivatives of 5-bromoimidazo[1,5-a]pyridine-1-carboxylic acid (CAS 1427398-36-4).[1] This scaffold is a critical building block in the development of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors and kinase modulators.[1] Due to the electronic influence of the bridgehead nitrogen and the steric environment at position 1, standard coupling protocols often require modification to maximize yield and suppress decarboxylation.[2][3] This document provides three distinct methodologies: a high-throughput "Discovery" protocol (HATU), a scalable "Process" protocol (Mixed Anhydride), and a method for unreactive amines (Acid Chloride).[2][1]
Chemical Context & Mechanistic Insight
The Scaffold
The imidazo[1,5-a]pyridine core is an electron-rich, fused bicyclic heterocycle.[2][1]
Position 1 (Carboxylic Acid): Located on the imidazole ring, adjacent to the bridgehead nitrogen.[2][1] The proximity to the bridgehead nitrogen (
) increases the electrophilicity of the carbonyl carbon upon activation but also introduces steric bulk.[1][3]
Position 5 (Bromine): Located on the pyridine ring.[1][3][4] This halogen is a versatile handle for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1] It is electron-withdrawing, which slightly stabilizes the carboxylic acid against thermal decarboxylation compared to the non-halogenated parent.[1]
Critical Challenges
Decarboxylation Risk: Imidazo[1,5-a]pyridine-1-carboxylic acids can undergo thermal decarboxylation if heated excessively (>80°C) in acidic media.[1]
Solubility: The zwitterionic nature of the free acid often leads to poor solubility in non-polar solvents (DCM, Toluene).[2][1][3] Polar aprotic solvents (DMF, DMSO, NMP) are required.[2][1]
Regiochemistry: The 5-bromo substituent is stable under standard amide coupling conditions, but care must be taken to avoid palladium contamination if the amide formation is followed by a cross-coupling step.[1][3]
Pre-Reaction Checklist
Parameter
Requirement
Reason
Purity (Acid)
>95% (HPLC)
Impurities (often decarboxylated species) can poison coupling catalysts.[1]
Water Content
<0.5%
Water competes with the amine for the active ester, hydrolyzing it back to the acid.[2][1][3]
Amine Partner
Free base preferred
Hydrochloride salts require excess base (3-4 equiv), which can racemize chiral centers (if present).[2][1]
Solvent
Anhydrous DMF or DMAc
Essential for solubility of the zwitterionic acid.[1][3]
Experimental Protocols
Method A: The "Discovery" Protocol (HATU)
Best for: Small scale (10 mg – 500 mg), valuable amines, and high-throughput library synthesis.[2][1]
Mechanism: HATU generates a highly reactive At-ester (azabenzotriazole ester) that reacts rapidly with amines, minimizing time for side reactions.[1]
Dissolution: In a dry vial, dissolve the carboxylic acid (1.0 equiv) and DIPEA (3.0 equiv) in anhydrous DMF. Stir for 5 minutes to ensure deprotonation (solution usually turns clear/yellow).
Activation: Add HATU (1.2 equiv) in one portion. Stir at Room Temperature (RT) for 15–30 minutes. Note: The solution may darken; this is normal.
Coupling: Add the amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), add an additional 1.0 equiv of DIPEA.[2][1]
Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[1][3][5][6]
Method B: The "Scale-Up" Protocol (Mixed Anhydride)
Best for: Gram-scale synthesis (>1 g), cost-sensitive projects, and simple primary amines.[2][1]
Mechanism: Formation of a mixed anhydride with isobutyl chloroformate (IBCF).[1][3] This method avoids expensive peptide coupling reagents and simplifies purification (byproducts are gases or water-soluble).[1][3]
Observation: A white precipitate (NMM[2][1]·HCl) will form.[1][3][7] Stir for 30 minutes at -15°C.
Coupling: Add the amine (dissolved in minimal THF) dropwise.
Warming: Allow the reaction to warm to RT slowly over 2 hours.
Workup: Filter off the NMM·HCl salts.[1][3][7] Concentrate the filtrate. Recrystallize from EtOH/Heptane or purify via silica gel.
Method C: The "Difficult Amine" Protocol (Acid Chloride)
Best for: Unreactive anilines, electron-poor amines, or sterically hindered partners.[2][1]
Mechanism: Conversion to the acid chloride using Ghosez’s Reagent or Oxalyl Chloride.[1][3] Note: Thionyl chloride (SOCl2) is often too harsh and may cause degradation of the imidazopyridine ring.[1][3]
Use Method B (Mixed Anhydride) or reduce base equivalents in Method A. Add HOBt.[1][3]
Bromine Loss
Pd contamination (if used in previous steps) + H2 source.[1][3]
Ensure acid is metal-free.[1][3] Use metal scavengers (QuadraPure) before coupling.[2][1][3]
References
General Amide Coupling: Valeur, E., & Bradley, M. (2009).[2][1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[2][1] Link
Imidazo[1,5-a]pyridine Synthesis: Guchhait, S. K., et al. (2018).[2][1] Recent advances in the synthesis of imidazo[1,5-a]pyridines. RSC Advances, 8, 14069-14099.[1] Link
HATU Protocol: Montalbetti, C. A., & Falque, V. (2005).[2][1] Amide bond formation and peptide coupling.[1][3][7][8][9] Tetrahedron, 61(46), 10827-10852.[2][1] Link
Acid Chloride Stability: Dunetz, J. R., et al. (2016).[2][1] Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140-177.[2][1] Link[1]
Application Notes and Protocols for the Esterification of 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid
Introduction The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceutical candidates.[1][2] The functionalization of this core structure is of...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceutical candidates.[1][2] The functionalization of this core structure is of paramount importance in medicinal chemistry for the modulation of pharmacological properties. Esterification of the C1-carboxylic acid moiety of 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid is a critical transformation, as the resulting esters can serve as key intermediates for further derivatization, act as prodrugs, or exhibit desired biological activities themselves.
This comprehensive guide provides detailed application notes and protocols for several robust esterification methods applicable to 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid. The selection of the appropriate method is contingent upon the specific alcohol to be coupled, the scale of the reaction, and the sensitivity of the starting material to the reaction conditions. The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles and troubleshooting guidance to ensure successful synthesis.
Challenges in the Esterification of 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid
The unique structure of 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid presents specific challenges that must be considered when selecting an esterification method:
Basicity of the Imidazopyridine Nitrogen: The nitrogen atom in the imidazo[1,5-a]pyridine ring system is basic and can be protonated under strongly acidic conditions. This can lead to decreased solubility and potential side reactions.
Acid Sensitivity: The heterocyclic ring may be sensitive to strong acids and high temperatures, potentially leading to degradation or undesired side reactions.
Nucleophilicity of the Ring Nitrogen: The ring nitrogen could potentially compete with the alcohol as a nucleophile, especially if the carboxylic acid is activated in a way that makes it highly reactive.
The following protocols have been selected and optimized to address these potential challenges, offering a range of options from classical to milder, modern techniques.
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed condensation of a carboxylic acid and an alcohol.[3][4] While seemingly straightforward, careful control of reaction conditions is crucial to mitigate the potential for side reactions with the imidazo[1,5-a]pyridine core.
Scientific Rationale
This method relies on the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.[5] The reaction is an equilibrium process, and to drive it towards the ester product, a large excess of the alcohol is typically used as the solvent, and the water formed as a byproduct is often removed.[4][6] For the target molecule, a milder acid catalyst like p-toluenesulfonic acid (TsOH) is recommended over sulfuric acid to minimize potential degradation of the sensitive heterocyclic system.[7]
Experimental Protocol
Materials:
5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid
Anhydrous alcohol (e.g., methanol, ethanol)
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) or concentrated sulfuric acid (H₂SO₄)
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
To a round-bottom flask equipped with a reflux condenser and a drying tube, add 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid (1.0 eq).
Add a large excess of the anhydrous alcohol (e.g., 20-50 eq), which will also serve as the solvent.
Carefully add the acid catalyst (0.1-0.2 eq of TsOH·H₂O or a few drops of concentrated H₂SO₄) to the stirred suspension.
Heat the reaction mixture to a gentle reflux. The reaction temperature should be kept as low as possible to minimize potential side reactions.[7]
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
Upon completion, cool the reaction mixture to room temperature.
Remove the excess alcohol under reduced pressure.
Dissolve the residue in an organic solvent such as ethyl acetate.
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to neutralize the acid catalyst; caution: CO₂ evolution), water, and brine.[7]
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude ester.
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester.
Troubleshooting
Problem
Possible Cause
Solution
Low Yield
Incomplete reaction due to equilibrium.
Use a larger excess of the alcohol. If feasible, remove water using a Dean-Stark apparatus.
Decomposition of starting material.
Use a milder acid catalyst (e.g., TsOH instead of H₂SO₄) and a lower reaction temperature.
Formation of Byproducts
Side reactions involving the imidazopyridine ring.
Decrease the reaction temperature and monitor the reaction closely to avoid prolonged heating after completion.
Technical Support Center: Minimizing Decarboxylation in Imidazo[1,5-a]pyridine Acids
For Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical support center for addressing the common challenge of decarboxylation in imidazo[1,5-a]pyridine carboxylic acids. This gu...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for addressing the common challenge of decarboxylation in imidazo[1,5-a]pyridine carboxylic acids. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize this unwanted side reaction and maximize the yield and purity of your target compounds. As Senior Application Scientists, we have synthesized the following information based on established chemical principles and field-proven insights.
I. Understanding the Challenge: The "Why" Behind Decarboxylation
Before diving into troubleshooting, it is crucial to understand the underlying chemical principles that make imidazo[1,5-a]pyridine acids susceptible to decarboxylation. This side reaction, the loss of carbon dioxide (CO₂), is often promoted by heat and certain reaction conditions, leading to the formation of an undesired, non-functionalized imidazo[1,5-a]pyridine core.
FAQ 1: Why is decarboxylation a significant issue with imidazo[1,5-a]pyridine acids?
Decarboxylation is a common thermal decomposition pathway for many heteroaromatic carboxylic acids. The imidazo[1,5-a]pyridine ring system, being electron-rich, can stabilize the intermediate formed upon loss of CO₂, thereby lowering the activation energy for this unwanted reaction. This is particularly relevant during subsequent synthetic steps, such as amide bond formation, which may require elevated temperatures or specific activating agents that can inadvertently promote decarboxylation.
FAQ 2: Are all positional isomers of imidazo[1,5-a]pyridine carboxylic acid equally susceptible to decarboxylation?
While specific comparative studies on imidazo[1,5-a]pyridine carboxylic acids are not extensively documented, based on the well-established chemistry of related nitrogen-containing heterocycles like pyridinecarboxylic acids, we can infer the relative stability. The position of the carboxylic acid group relative to the nitrogen atoms is critical.
Imidazo[1,5-a]pyridine-1-carboxylic acid: This isomer is likely more susceptible to decarboxylation. The carboxylic acid at the 1-position is α to the pyridine nitrogen (N5) and γ to the imidazole nitrogen (N2). This positioning can facilitate the formation of a stabilized zwitterionic intermediate that readily loses CO₂. This is analogous to the facile decarboxylation of picolinic acid (pyridine-2-carboxylic acid)[1].
Imidazo[1,5-a]pyridine-3-carboxylic acid: This isomer is expected to be more stable . The carboxylic acid at the 3-position is not in an analogous α or γ position to a pyridine-like nitrogen that would readily stabilize a negative charge upon decarboxylation.
This difference in stability is a key consideration when planning your synthetic route and purification strategy.
Diagram: Proposed Decarboxylation Mechanism of Imidazo[1,5-a]pyridine-1-carboxylic Acid
Caption: Proposed mechanism of thermal decarboxylation.
II. Troubleshooting Guide: Practical Solutions for Your Experiments
This section addresses specific issues you might encounter and provides actionable solutions.
FAQ 3: I am observing significant decarboxylation during my amide coupling reaction. What are the primary factors I should investigate?
Several factors can contribute to unwanted decarboxylation during amide coupling. Systematically evaluate the following:
Temperature: Elevated temperatures are a major driver of decarboxylation.
Reaction Time: Prolonged reaction times, even at moderate temperatures, increase the likelihood of side reactions.
Choice of Coupling Reagent: Some coupling reagents and additives can promote decarboxylation more than others.
Base: The type and amount of base used can influence the stability of the carboxylic acid.
Solvent: The polarity of the solvent can affect the stability of intermediates.
FAQ 4: How can I minimize decarboxylation related to reaction temperature and time?
The most effective strategy is to conduct your amide coupling reactions at lower temperatures.
Recommendation: Start your reaction at 0 °C and allow it to slowly warm to room temperature. Avoid heating the reaction mixture unless absolutely necessary.
Actionable Tip: If the reaction is sluggish at room temperature, consider longer reaction times at a controlled low temperature (e.g., 4 °C in a cold room) before resorting to heating.
Monitoring is Key: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Once the starting material is consumed, proceed with the work-up immediately to avoid prolonged exposure to reaction conditions.
FAQ 5: Which amide coupling reagents are recommended for sensitive imidazo[1,5-a]pyridine acids?
For thermally sensitive substrates, it is crucial to use highly efficient coupling reagents that promote rapid amide bond formation at low temperatures.
Top Tier Recommendation:HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an excellent choice. It is known for its high reactivity, fast reaction times, and low rates of side reactions, making it ideal for challenging couplings at low temperatures[2][3][4].
EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole): This is a classic and effective combination. The reaction should be performed at 0 °C to room temperature[5].
Reagents to Use with Caution: While effective, converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride often requires elevated temperatures for the conversion and can generate acidic byproducts that may promote decarboxylation. If this route is necessary, ensure the acid chloride formation is done at the lowest possible temperature and that the crude acid chloride is used immediately without heating.
Table 1: Comparison of Common Amide Coupling Reagents for Sensitive Substrates
Coupling Reagent
Recommended Temperature
Key Advantages
Potential Drawbacks
HATU
0 °C to Room Temperature
High efficiency, fast reaction times, low epimerization
Higher cost
EDC/HOBt
0 °C to Room Temperature
Good efficiency, water-soluble byproducts (EDC)
Can be slower than HATU
HBTU/HOBt
0 °C to Room Temperature
High efficiency, similar to HATU
Benzotriazole-based, potential safety concerns
Acid Chloride Formation
Variable (often requires heat)
Highly reactive intermediate
Harsh conditions, potential for side reactions
FAQ 6: What is the best way to monitor my reaction for decarboxylation?
A combination of TLC and LC-MS is the most effective approach.
TLC Analysis: Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to separate the starting carboxylic acid, the desired amide product, and the non-polar decarboxylated byproduct. The decarboxylated product will typically have a higher Rf value than the carboxylic acid and the amide.
LC-MS Analysis: This is the most definitive method. You can track the disappearance of the starting material's mass peak and the appearance of the product's mass peak. Crucially, you should also monitor for the mass of the decarboxylated side product.
III. Experimental Protocols
Here we provide detailed, step-by-step protocols for minimizing decarboxylation during amide coupling and for analyzing the reaction products.
Protocol 1: Low-Temperature Amide Coupling using HATU
This protocol is recommended for imidazo[1,5-a]pyridine carboxylic acids, particularly the potentially less stable 1-carboxylic acid isomer.
Materials:
Imidazo[1,5-a]pyridine carboxylic acid (1.0 eq)
Amine (1.1 eq)
HATU (1.1 eq)
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
Anhydrous N,N-Dimethylformamide (DMF)
Anhydrous Diethyl Ether (for precipitation)
Round-bottom flask, magnetic stirrer, ice bath, nitrogen or argon atmosphere
Procedure:
Setup: Under an inert atmosphere (N₂ or Ar), add the imidazo[1,5-a]pyridine carboxylic acid (1.0 eq) and HATU (1.1 eq) to a flame-dried round-bottom flask.
Dissolution: Add anhydrous DMF to dissolve the solids (a concentration of 0.1 to 0.5 M is typical).
Cooling: Cool the solution to 0 °C using an ice-water bath.
Activation: Slowly add DIPEA (2.0 - 3.0 eq) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.
Amine Addition: Add the amine (1.1 eq), either neat if it is a liquid or as a solution in a small amount of anhydrous DMF.
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and continue stirring. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
Work-up: Once the starting material is consumed, quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Diagram: Workflow for Low-Temperature Amide Coupling
Caption: Step-by-step workflow for the recommended coupling protocol.
Protocol 2: Analytical Monitoring of Decarboxylation by RP-HPLC
This protocol provides a general framework for developing a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method to quantify the extent of decarboxylation.
Instrumentation and Columns:
HPLC system with a UV detector
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Preparation (example):
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B: 0.1% TFA in acetonitrile
Gradient Elution: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient might be:
0-5 min: 5% B
5-25 min: 5% to 95% B
25-30 min: 95% B
30-35 min: 95% to 5% B
35-40 min: 5% B
Procedure:
Sample Preparation: Dilute a small aliquot of your reaction mixture in a suitable solvent (e.g., acetonitrile/water).
Injection: Inject the sample onto the HPLC system.
Detection: Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm or a wavelength where all components have significant absorbance).
Analysis:
The imidazo[1,5-a]pyridine carboxylic acid, being the most polar, will have the shortest retention time.
The amide product will be less polar and have a longer retention time.
The decarboxylated imidazo[1,5-a]pyridine, being the least polar, will have the longest retention time.
Quantification: The relative peak areas can be used to estimate the percentage of each component in the reaction mixture. For accurate quantification, calibration curves with pure standards of each compound should be prepared.
Protocol 3: Monitoring Decarboxylation by ¹H NMR Spectroscopy
¹H NMR can be a powerful tool for in-situ monitoring of the reaction.
Procedure:
Take a small aliquot from the reaction mixture.
Quench the reaction in the aliquot (e.g., by diluting with cold deuterated chloroform, CDCl₃).
Filter out any solids.
Acquire a ¹H NMR spectrum.
Expected Spectral Changes:
Disappearance of the Carboxylic Acid Proton: The broad singlet corresponding to the -COOH proton (typically >10 ppm) will diminish as the reaction progresses.
Appearance of the Decarboxylated Product's Proton: A new aromatic proton signal will appear in the spectrum, corresponding to the proton that has replaced the carboxylic acid group. The chemical shift of this new proton will be in the aromatic region (typically 7-9 ppm).
Changes in Aromatic Signals: The chemical shifts of the other protons on the imidazo[1,5-a]pyridine ring will likely shift slightly upon conversion of the carboxylic acid to the amide and upon decarboxylation.
By integrating the signals corresponding to the starting material, product, and the decarboxylated side product, you can determine the relative amounts of each in the reaction mixture over time.
IV. References
Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. ResearchGate. (2025). [Link]
Subash, B., & et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link]
Hammick, D. L., & Dyson, P. (1937). Experiments on the mechanism of decarboxylation. Part I. Decomposition of quinaldinic and isoquinaldinic acids in the presence of compounds containing carbonyl groups. Journal of the Chemical Society (Resumed), 1724.
Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]
Technical Support Center: Purification of 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid
The following technical support guide is designed for researchers and process chemists handling 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid . It synthesizes heterocyclic chemistry principles with practical purificati...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical support guide is designed for researchers and process chemists handling 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid . It synthesizes heterocyclic chemistry principles with practical purification strategies.
Case ID: IMP-5BR-IPC-001
Status: Active
Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary: The Molecule's "Personality"
Before initiating purification, you must understand the physicochemical behavior of your target. 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid is not a standard organic acid; it is an amphoteric, zwitterionic heterocycle .
The Acidic Handle: The C1-carboxylic acid (pKa ~2.5–3.0) allows for base solubility.
The Basic Handle: The N2-nitrogen of the imidazole ring is weakly basic (pKa ~3.5–4.5), modulated by the electron-withdrawing bromine at C5.
The Stability Risk: Imidazo[1,5-a]pyridine-1-carboxylic acids are prone to thermal decarboxylation , especially in acidic media, yielding the impurity 5-bromoimidazo[1,5-a]pyridine.
Critical Rule: Avoid prolonged heating >60°C in acidic solutions.
Diagnostic Workflow
Use this decision tree to select the correct purification strategy based on your crude material's impurity profile.
Figure 1: Decision matrix for selecting the optimal purification workflow based on impurity profiling.
Protocol A: The pH-Swing Extraction (Isoelectric Precipitation)
This is the "workhorse" method. It exploits the acidity of the carboxylic acid to separate it from non-acidic impurities (like the decarboxylated 5-bromoimidazo[1,5-a]pyridine).
Base: 1M NaOH or Sat. NaHCO₃ (preferred for mildness).
Acid: 1M HCl or 10% Citric Acid.
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
Step-by-Step Procedure
Dissolution (Basification):
Suspend the crude solid in water (10 mL/g).
Slowly add 1M NaOH (or sat. NaHCO₃) while stirring until pH reaches 9–10 .
Checkpoint: The solution should become clear (dark yellow/brown). If solids remain, they are likely non-acidic impurities.
Organic Wash (Impurity Removal):
Extract the aqueous layer with EtOAc (2 x 5 vol).
Discard the organic layer. (This contains the decarboxylated impurity and non-polar starting materials).
Tip: If an emulsion forms, add a small amount of brine.
Precipitation (Acidification):
Cool the aqueous layer to 5–10°C (Ice bath).
Dropwise add 1M HCl to the stirring aqueous solution.
Target pH: Adjust pH to 3.0 – 3.5 .
Why this pH? This is the estimated Isoelectric Point (pI). Going too acidic (pH < 1) might protonate the pyridine nitrogen, redissolving the compound as a cation.
Isolation:
Stir the slurry for 30 minutes at 5°C to mature the crystal.
Filter via vacuum (Buchner funnel).
Wash the cake with cold water (2 x) followed by a small displacement wash with cold Acetone/Ether (to aid drying).
Dry under vacuum at 40°C max .
Protocol B: Crystallization & Polishing
If Protocol A yields material with color issues or minor impurities (90-95% purity), use crystallization.
Warning: Do not boil this compound in high-boiling solvents for long periods.
Solvent System
Solubility Behavior
Usage Case
DMSO / Water
Soluble in DMSO, insoluble in water.
Antisolvent Crash: Dissolve in min. DMSO at RT. Add water dropwise until turbid. Cool to 4°C.
Ethanol / Water
Sparingly soluble in hot EtOH.
Thermal Recrystallization: Dissolve in refluxing EtOH (briefly). Add hot water. Cool slowly.
Acetic Acid
Soluble.
Not Recommended. High risk of decarboxylation due to acidic environment + heat.
For drug-discovery grade material (>98%) or separating regioisomers.
Stationary Phase: C18 (Reverse Phase) is required. Silica gel (Normal Phase) causes severe tailing due to the carboxylic acid and basic nitrogen interaction.
Recommended Conditions
Column: C18 (e.g., Agilent Zorbax or Phenomenex Luna), 5 µm.
Mobile Phase A: Water + 0.1% Formic Acid (Keeps COOH protonated, improves peak shape).
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 60% B over 20 minutes.
Detection: UV @ 254 nm (Pyridine core) and 220 nm.
Graphviz Workflow for HPLC Method Development:
Figure 2: HPLC method parameters for amphoteric heterocycles.
Frequently Asked Questions (FAQs)
Q1: My product turned from off-white to dark brown during drying. What happened?A: This indicates oxidative degradation, likely facilitated by residual base or metal traces.
Fix: Ensure the final wash of the filter cake is thorough (check pH of filtrate is neutral). Dry in a vacuum oven with a nitrogen bleed, not air.
Q2: I see a new impurity peak growing during the acid workup. Mass = [M-44].A: That is the decarboxylated product (5-bromoimidazo[1,5-a]pyridine).
Cause: The acidification step generated local "hot spots" of low pH, or the solution was too warm.
Fix: Keep the temperature <10°C during acidification and use a weaker acid (e.g., 10% Citric Acid) instead of HCl.
Q3: The product is not precipitating at pH 3. It stays in the water.A: You might have formed a stable salt or the ionic strength is too low.
Fix: Careful adjustment is key. The pI window is narrow. Try adjusting pH to 4.0. If that fails, saturate the aqueous layer with NaCl (Salting out) and extract with THF/EtOAc (1:1), then dry the organic layer.
Q4: Can I use silica gel chromatography?A: Generally, no. The amphoteric nature leads to irreversible adsorption or streaking. If you must use normal phase, use DCM:MeOH (9:1) with 1% Acetic Acid additive to suppress ionization of the carboxylic acid.
References
General Synthesis of Imidazo[1,5-a]pyridines
Title: Synthesis of imidazo[1,5-a]pyridines.[1][2][3][4][5][6]
Technical Support Center: Flash Chromatography of Imidazopyridine Carboxylic Acids
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying imidazopyridine carboxylic acids us...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying imidazopyridine carboxylic acids using flash column chromatography. The unique zwitterionic potential of these molecules—possessing both a basic imidazopyridine core and an acidic carboxylic acid moiety—presents distinct challenges that require carefully considered strategies. This document provides in-depth, field-proven insights and troubleshooting protocols to ensure you achieve your purification goals with efficiency and high purity.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the most common initial questions when developing a purification method for this class of compounds.
Q1: What are the primary challenges when purifying imidazopyridine carboxylic acids on silica gel?
The primary challenge is the dual nature of the molecule. The carboxylic acid group is highly polar and acidic, leading to very strong interactions with the polar, slightly acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This interaction can cause severe peak tailing, streaking, or even irreversible binding of your compound to the column.[1] Concurrently, the basic nitrogen atoms in the imidazopyridine ring system can also interact with the silica surface, further complicating the elution profile.
Q2: How do I prevent my carboxylic acid compound from streaking or sticking to a normal-phase silica column?
The most effective strategy is to suppress the ionization of the carboxylic acid group. This is achieved by adding a small amount of a volatile acid to your mobile phase.[3][4][5] By adding an acid like acetic acid (AcOH) or formic acid (FA), you shift the equilibrium to the protonated, neutral form of the carboxylic acid (R-COOH instead of R-COO⁻). This neutral form is less polar and has a significantly reduced affinity for the silica stationary phase, resulting in improved peak shape and recovery.[4][5] A typical concentration of 0.5-2% acid in the mobile phase is a good starting point.[3]
Q3: My imidazopyridine carboxylic acid is highly polar. Should I use normal-phase or reversed-phase chromatography?
The choice depends on the overall polarity of your specific molecule and the impurities you need to separate from.
Normal-Phase (NP): This is often the first choice for many organic compounds. If your compound shows some mobility on a TLC plate using a solvent system like Dichloromethane/Methanol or Ethyl Acetate/Hexane (with an acid additive), normal-phase is a viable option.[6] It is generally preferred for separating less polar impurities.
Reversed-Phase (RP): If your compound is highly polar and poorly soluble in typical normal-phase solvents, or if it remains at the baseline on a TLC plate even with highly polar mobile phases (e.g., 10-20% MeOH in DCM), reversed-phase is the superior choice.[1][7] RP chromatography uses a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile or water/methanol), which is ideal for retaining and separating polar molecules.[8]
Q4: What are advanced chromatography techniques for very challenging separations of these compounds?
For particularly difficult separations, especially when dealing with zwitterionic character or extremely high polarity, consider these advanced methods:
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (silica, diol, or amine) with a mobile phase rich in an organic solvent (like acetonitrile) and a small amount of aqueous solvent.[9][10][11] In HILIC, the water acts as the strong, eluting solvent. This technique is exceptionally powerful for retaining and separating very polar compounds that show little to no retention in reversed-phase.[9][11]
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge.[12] For an imidazopyridine carboxylic acid, you could use anion-exchange chromatography to bind the negatively charged carboxylate form or cation-exchange to bind the positively charged protonated pyridine form.[12][13]
Mixed-Mode Chromatography: This approach utilizes stationary phases that have both reversed-phase (e.g., C18) and ion-exchange (e.g., anion or cation exchange) functionalities.[14][15] This allows for multiple, tunable separation mechanisms by adjusting mobile phase pH, ionic strength, and organic solvent content, providing exceptional flexibility for charged analytes.[16]
Part 2: Method Development & Experimental Protocols
A logical, step-by-step approach to method development is critical for success.
Protocol 1: Initial Method Scouting with Thin-Layer Chromatography (TLC) for Normal Phase
This protocol is the foundational starting point for developing a normal-phase purification method.
Objective: To identify a suitable solvent system that provides adequate separation between the target compound and its impurities.
Additive: Glacial Acetic Acid (AcOH) or Formic Acid (FA)
TLC developing chambers
UV lamp (254 nm and 365 nm)
Procedure:
Sample Preparation: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM or MeOH) to create a spotting solution.
Initial Solvent System Screening:
Prepare three test eluent systems in separate TLC chambers:
System A: 95:5 DCM/MeOH
System B: 50:50 EtOAc/Hexane
Spot your crude mixture on two separate TLC plates.
Develop one plate in System A and the other in System B.
Visualize the plates under a UV lamp.
Analysis and Optimization:
Goal: Aim for a retention factor (Rf) of 0.15 to 0.40 for your target compound.[2] This Rf range generally translates well to column chromatography, ensuring good separation without excessively long run times.[2]
If Rf is too high (compound runs too fast): The eluent is too polar. Decrease the polarity. For System A, reduce the percentage of MeOH. For System B, increase the percentage of Hexane.
If Rf is too low (compound stays at the baseline): The eluent is not polar enough. Increase the polarity. For System A, increase the percentage of MeOH. For System B, increase the percentage of EtOAc.
Adding the Acid Modifier:
Once you have a solvent system that gives an approximate target Rf, prepare a new eluent with the same solvent ratio but add 1% acetic acid .
Run a new TLC plate with this acid-modified eluent.
Observe: You should notice a significant improvement in the spot shape. Tailing or streaking should be visibly reduced, and the Rf value may shift slightly.
Final Selection: The optimized solvent system with the acid additive is your starting point for the flash column chromatography gradient.
Data Presentation: Recommended Starting Solvent Systems
The table below summarizes common solvent systems for different modes of chromatography.
Excellent for polar compounds and aqueous-soluble samples.[1][8]
HILIC
Silica, Diol, Amine
Acetonitrile
Water
0.1% FA or 10mM Ammonium Acetate
For highly polar/hydrophilic compounds poorly retained in RP.[9][17][18]
Part 3: Troubleshooting Guide
This section addresses specific issues in a question-and-answer format, providing causal explanations and actionable solutions.
Workflow Diagram: Selecting a Purification Strategy
This diagram outlines the decision-making process for choosing the right chromatographic technique.
Caption: Decision tree for selecting the initial chromatography strategy.
Q5: I'm using a DCM/MeOH system with 1% acetic acid on silica, but my compound is still tailing badly. What's happening and what should I do?
Cause: Severe tailing, even with an acid modifier, suggests an exceptionally strong interaction between your molecule and the silica surface. This can happen if your specific imidazopyridine derivative is particularly basic or if the carboxylic acid is part of a very polar, conjugated system. The 1% acetic acid may not be sufficient to fully suppress all detrimental interactions.
Solutions:
Increase Acid Concentration: Cautiously increase the acetic acid concentration to 2%. In some cases, this can further improve peak shape.
Change the Co-solvent: Methanol is a very polar protic solvent. Sometimes, switching to a different polar co-solvent can alter the selectivity and improve the chromatography. Try a gradient of EtOAc in Hexanes + 1% AcOH .
Switch to a Stronger Acid Modifier: Formic acid is a stronger acid than acetic acid and can be more effective at protonating both the carboxylic acid and the basic nitrogens.[19] Try using 0.5-1% formic acid in place of acetic acid.
Deactivate the Silica: If the basicity of the imidazopyridine ring is the primary cause of tailing, you can try a mobile phase containing a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide. However, this creates a complex system where you are adding both acid (for the carboxyl group) and base (for the pyridine). This is generally not recommended. A better approach is to switch to reversed-phase.
Abandon Normal Phase: If these adjustments fail, the molecule is likely not suitable for silica gel chromatography. Switch to a reversed-phase C18 column.[1]
Workflow Diagram: Troubleshooting Peak Tailing in Normal Phase
Caption: A logical workflow for troubleshooting peak tailing issues.
Q6: My compound elutes in the void volume during my reversed-phase separation. How can I increase its retention?
Cause: Elution in the void volume (or very early) on a C18 column means your compound has insufficient hydrophobic interaction with the stationary phase. This is common for highly polar molecules.[20] The mobile phase is too strong (too much organic solvent) for your compound.
Solutions:
Decrease the Initial Organic Content: The most direct solution is to make the mobile phase more aqueous. If you are starting with a gradient of 20-100% Acetonitrile in Water, try starting at 5% or even 0% Acetonitrile.
Use a C18Aq Column: Standard C18 phases can undergo "phase collapse" in highly aqueous conditions (>95% water), leading to a loss of retention.[17] C18Aq (Aqueous) columns are specifically designed with polar end-capping to prevent this and are ideal for retaining polar analytes under these conditions.[17]
Ensure Proper pH Control: The retention of your imidazopyridine carboxylic acid can be pH-dependent. Using a mobile phase modifier like 0.1% TFA or Formic Acid is crucial. This ensures the molecule has a consistent charge state, which stabilizes retention time.[8] For basic compounds, an acidic mobile phase increases polarity and can decrease retention; however, for zwitterionic compounds, it provides consistent ionization for reproducible chromatography.
Consider HILIC: If you are using >95% water and still have no retention, your compound is an ideal candidate for HILIC.[9][10]
Q7: After purifying my compound with a mobile phase containing formic or acetic acid, I'm having trouble removing the residual acid from my final product. What is the best practice for removal?
Cause: Volatile acids like formic and acetic acid are used because they can be removed under vacuum. However, if your compound is basic, it can form a salt (e.g., an acetate or formate salt) with the acid modifier, which is non-volatile and difficult to remove by simple evaporation.
Solutions:
Azeotropic Removal: Dissolve the purified fractions in a solvent like methanol or toluene and re-evaporate under reduced pressure. Repeating this process 2-3 times can help azeotropically remove residual volatile acids.
Liquid-Liquid Extraction: If a salt has formed, dissolve the residue in a suitable organic solvent (like EtOAc or DCM) and wash with a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the carboxylic acid (making it water-soluble) and neutralize the acid modifier. Caution: Your compound may move into the aqueous layer if it becomes the carboxylate salt. You would then need to re-acidify the aqueous layer with dilute HCl and re-extract your product. This technique is only suitable if the protonated form of your compound is soluble in an immiscible organic solvent.
Lyophilization (Freeze-Drying): Dissolving the sample in a water/acetonitrile mixture and freeze-drying can be very effective at removing volatile acids without heating.
Re-precipitation/Crystallization: The most robust method to remove salt impurities is to crystallize or precipitate your purified compound from a suitable solvent system. This will typically leave the salt behind in the mother liquor.
Column chromatography of carboxylic acids? (2016). Reddit.
Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. (2023). PMC.
Purifying ionic compounds by flash column chrom
HPLC solvents and mobile phase additives. Shimadzu.
Strategies for the Flash Purification of Highly Polar Compounds. Teledyne ISCO.
Very polar compound purification using aqueous normal-phase flash column chrom
Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. (2022). LCGC North America.
Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chrom
ion exchange chromatography. (2023). Indo American Journal of Pharmaceutical Sciences.
Application Note and Protocols for the Purification of 5-(1H-Imidazol-4-yl)pentanoic Acid. Benchchem.
Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (2019). ACS Omega.
Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium C
Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. (2025). PMC.
Hydrophilic Interaction Liquid Chromatography (HILIC). (2018). Research Journal of Pharmacy and Technology.
C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction C
PURIFICATION OF ORGANIC ACIDS BY ANION EXCHANGE CHROMATOGRAPHY.
Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). (2022). PubMed.
Purification Or Organic Acids Using Anion Exchange Chromatography.
carboxylic acid solubility + TLC. (2023). Reddit.
General procedures for the purific
Analytical challenges encountered and the potential of supercritical fluid chromatography: A perspective of five experts. (2020). NIH.
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025).
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an upd
Process for purification of carboxylic acids.
(PDF) Solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines under microwave irradiation. (2025).
A Comparative Guide to the Spectroscopic Analysis of 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of succes...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of success. This guide provides an in-depth analysis of the ¹H NMR spectrum of 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid, a key scaffold in medicinal chemistry. Beyond a mere spectral interpretation, we will delve into the causal factors governing the observed chemical shifts and coupling constants. Furthermore, we will present a comparative overview of alternative analytical techniques—High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy—offering a holistic perspective on the characterization of this important molecule.
The Power of ¹H NMR in Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a primary and powerful tool for determining the structure of organic molecules in solution. By probing the magnetic environments of protons within a molecule, ¹H NMR provides a detailed fingerprint of the molecular architecture, including the number of distinct proton types, their electronic environment, and their spatial relationships through spin-spin coupling.
Predicted ¹H NMR Spectrum of 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid
While an experimental spectrum for the title compound is not publicly available, a detailed prediction can be constructed based on the known spectral data of the parent imidazo[1,5-a]pyridine ring system and the well-established effects of bromine and carboxylic acid substituents on aromatic scaffolds.[1][2] The predicted chemical shifts (δ) in a solvent like DMSO-d₆ are summarized below.
Proton
Predicted Chemical Shift (ppm)
Multiplicity
Coupling Constant (J, Hz)
Rationale
H-3
~8.3
Singlet
-
The proton on the imidazole ring is typically deshielded. The adjacent carboxylic acid group at position 1 will exert a moderate electron-withdrawing effect, further shifting it downfield.
H-8
~8.1
Doublet
J ≈ 9.0
This proton is part of the pyridine ring and is deshielded by the ring current. It will show a doublet splitting due to coupling with H-7.
H-7
~7.0
Triplet or Doublet of Doublets
J ≈ 7.0, 9.0
This proton will be a triplet (or a doublet of doublets if the coupling constants are sufficiently different) due to coupling with H-8 and H-6.
H-6
~7.4
Doublet
J ≈ 7.0
This proton is ortho to the bromine atom, which exerts a deshielding effect. It will appear as a doublet due to coupling with H-7.
-COOH
>12.0
Broad Singlet
-
The carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange with trace water in the solvent.[3]
Causality Behind the Predicted Chemical Shifts
The predicted chemical shifts are a direct consequence of the electronic environment of each proton, which is modulated by several factors:
Aromatic Ring Current: The delocalized π-electrons in the fused aromatic ring system induce a magnetic field that deshields the protons on the periphery, causing them to resonate at a lower field (higher ppm values).[4]
Inductive Effects: The electronegative bromine atom withdraws electron density from the pyridine ring through the σ-bond framework, leading to a general deshielding of the ring protons, particularly those in closer proximity (ortho and para positions).[2]
Mesomeric (Resonance) Effects: The bromine atom, through its lone pairs, can donate electron density into the π-system, which can influence the shielding of certain positions. However, for halogens, the inductive effect typically dominates.
Anisotropy of the Carboxylic Acid Group: The C=O bond of the carboxylic acid group has a significant magnetic anisotropy, which can either shield or deshield nearby protons depending on their spatial orientation relative to the carbonyl cone.
Hydrogen Bonding: The carboxylic acid proton's chemical shift is highly variable and dependent on concentration and solvent due to intermolecular hydrogen bonding. In aprotic polar solvents like DMSO, this proton is typically observed at a very low field.
Spin-Spin Coupling: A Window into Connectivity
The predicted multiplicities and coupling constants (J values) provide crucial information about the connectivity of the protons. In the pyridine ring of 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid, we expect to see ortho-coupling between adjacent protons (H-6, H-7, and H-8), which typically have J values in the range of 7-9 Hz. This coupling pattern allows for the unambiguous assignment of these protons. The proton at position 3 is expected to be a singlet as it lacks adjacent proton neighbors.
A Comparative Look: Alternative Analytical Techniques
While ¹H NMR is indispensable, a comprehensive characterization of 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid relies on a suite of analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of a compound and can also be used for its quantification. For a polar, ionizable molecule like 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid, a reversed-phase HPLC method would be most appropriate.
Experimental Protocol:
Column: A C18 or a polar-embedded C18 column would provide good retention and peak shape for this polar analyte.[5][6]
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic modifier (e.g., acetonitrile or methanol) would be effective. The acidic modifier helps to suppress the ionization of the carboxylic acid, leading to better peak shape and retention.
Detection: UV detection at a wavelength corresponding to the compound's chromophore (likely in the 254-320 nm range) would be suitable.
The retention time of the compound would be a characteristic property under specific HPLC conditions and could be compared to that of known standards.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids.
Expected Observations (ESI-MS):
Positive Ion Mode: The protonated molecule [M+H]⁺ would be the base peak, confirming the molecular weight.
Negative Ion Mode: The deprotonated molecule [M-H]⁻ would also be readily observed.
Fragmentation: Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns. A likely fragmentation pathway would involve the loss of CO₂ from the deprotonated molecule, a common fragmentation for carboxylic acids.[7][8] The bromine atom would also impart a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), aiding in the identification of bromine-containing fragments.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected Characteristic Absorptions:
O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H group of a carboxylic acid dimer.[3]
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.[9]
C=C and C=N Stretches (Aromatic Rings): Multiple sharp absorptions in the 1450-1650 cm⁻¹ region are indicative of the aromatic ring system.
C-Br Stretch: A weaker absorption in the fingerprint region, typically below 700 cm⁻¹, can be attributed to the C-Br bond.
Workflow and Data Integration
The structural elucidation of 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid is a process of integrating data from multiple analytical techniques. The following diagram illustrates a typical workflow:
A Comparative Guide to the Infrared Spectroscopy of 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic Acid: An Interpretive Analysis
This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FT-IR) spectroscopy characteristics of 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid. Designed for researchers in synthetic chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FT-IR) spectroscopy characteristics of 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid. Designed for researchers in synthetic chemistry and drug development, this document synthesizes foundational spectroscopic principles with comparative data to predict and interpret the vibrational spectrum of this complex heterocyclic compound. We will dissect the spectrum by functional group, explain the causal relationships behind peak positions and shapes, and provide a robust experimental protocol for data acquisition.
Introduction: The Role of IR Spectroscopy in Heterocyclic Drug Scaffolds
5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid belongs to the imidazopyridine class of heterocycles, a scaffold present in numerous pharmaceuticals.[1][2] The precise arrangement of its functional groups—a carboxylic acid, a fused aromatic ring system, and a halogen substituent—is critical to its chemical reactivity and biological activity. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and indispensable tool for confirming the successful synthesis and structural integrity of such molecules. By measuring the absorption of infrared radiation, which excites molecular vibrations, IR spectroscopy provides a unique "fingerprint" directly related to the molecule's functional groups and overall structure.[3][4]
This guide will focus on interpreting this fingerprint by correlating specific vibrational modes with characteristic absorption bands, or "peaks," in the IR spectrum.
Predicted IR Spectrum: A Synthesis of Functional Group Contributions
While a direct experimental spectrum for this specific molecule is not publicly available, we can construct a highly accurate predicted spectrum by analyzing its constituent parts. The key vibrational signatures arise from the carboxylic acid moiety, the imidazopyridine aromatic core, and the carbon-bromine bond.
The Dominant Signature: The Carboxylic Acid Group
The carboxylic acid functional group (-COOH) produces some of the most distinct and easily identifiable peaks in an IR spectrum, largely due to strong intermolecular hydrogen bonding which forms a stable dimer structure.
O-H Stretch: The most characteristic feature is an extremely broad absorption band appearing in the 2500-3300 cm⁻¹ region.[3][5] This significant broadening is a direct consequence of the strong hydrogen bonding between two molecules of the acid.[3] This broad peak often obscures the weaker aromatic and aliphatic C-H stretching signals that appear around 3000 cm⁻¹.[4]
C=O (Carbonyl) Stretch: A very strong and sharp peak is expected between 1700-1725 cm⁻¹.[3] Its position can be influenced by conjugation; if the carboxylic acid is conjugated with the aromatic ring system, the peak may shift to a slightly lower wavenumber (closer to 1700 cm⁻¹).[3]
C-O Stretch: A medium intensity peak associated with the C-O single bond stretch is typically found in the 1210-1320 cm⁻¹ range. This peak is often coupled with the O-H in-plane bending vibration.
The Aromatic Core: The Imidazo[1,5-a]pyridine System
The fused heterocyclic ring system contributes a series of peaks that confirm its presence and substitution pattern.
Aromatic C-H Stretch: Weak to medium intensity sharp peaks are expected just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ range.[6][7] These are often visible as small, sharp signals on the shoulder of the broad O-H band.
C=C and C=N Ring Stretches: The vibrations of the double bonds within the fused aromatic rings give rise to a series of medium-to-strong, sharp peaks in the 1450-1625 cm⁻¹ region.[6][8] It is common to see two or three distinct bands in this area, which are characteristic of aromatic systems.[6]
C-H Out-of-Plane Bending: Strong, sharp absorptions in the 690-900 cm⁻¹ region arise from the C-H bonds bending out of the plane of the aromatic ring.[6] The exact position of these bands is highly diagnostic of the substitution pattern on the pyridine and imidazole rings.
The Halogen Influence: The Carbon-Bromine Bond
C-Br Stretch: The stretching vibration of the carbon-bromine bond is expected to produce a medium-to-strong absorption in the fingerprint region, typically between 500 and 650 cm⁻¹.[7] Assigning this peak can be challenging due to the presence of other absorptions in this complex region.
Summary of Predicted Characteristic Peaks
The following table summarizes the expected key IR absorption bands for 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid, their intensities, and the molecular vibrations responsible.
Wavenumber Range (cm⁻¹)
Intensity
Vibrational Assignment
Notes
2500–3300
Strong, Very Broad
O-H Stretch (Carboxylic Acid Dimer)
The hallmark of a carboxylic acid; may obscure C-H stretches.[3][5]
~3100–3030
Weak to Medium, Sharp
Aromatic C-H Stretch
Appears as sharp peaks on the shoulder of the broad O-H band.[6][7]
A series of peaks confirming the heterocyclic aromatic core.[6][8]
~1320–1210
Medium
C-O Stretch and O-H Bend (Coupled)
Associated with the carboxylic acid group.
~900–690
Strong, Sharp
Aromatic C-H Out-of-Plane Bending
Positions are diagnostic of the ring substitution pattern.[6]
~650–500
Medium to Strong
C-Br Stretch
Located in the lower fingerprint region.
Comparative Analysis
To contextualize the predicted spectrum, we compare it with simpler, related molecules.
vs. Benzoic Acid: 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid will share the dominant features of benzoic acid: the extremely broad O-H stretch (2500-3300 cm⁻¹) and the strong C=O stretch (~1700 cm⁻¹). However, the fingerprint region will be significantly more complex due to the fused imidazopyridine ring and the C-Br bond, replacing the simpler benzene ring absorptions.
vs. Imidazo[1,5-a]pyridine: Compared to the parent heterocycle (without the bromine and carboxylic acid), our target molecule's spectrum is distinguished by the complete absence of the imidazopyridine's simpler C-H stretching region and the addition of the powerful O-H, C=O, and C-O bands from the carboxylic acid. The C-Br stretch will also be an additional feature in the low-frequency region.
The relationship between the molecule's structure and its key spectral regions is illustrated below.
Caption: Correlation of molecular functional groups to their primary IR absorption regions.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
To validate these predictions, a standard protocol for analyzing a solid sample should be followed. The Potassium Bromide (KBr) pellet method is a reliable and widely used technique.
Objective: To obtain a high-quality transmission FT-IR spectrum of solid 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid.
Gently grind ~200 mg of dry KBr in an agate mortar to a fine, consistent powder.
Add 1-2 mg of the sample to the KBr powder. The ratio is critical; too much sample will result in saturated, uninterpretable peaks.
Mix thoroughly by gently grinding the two components together for 1-2 minutes until the mixture is homogeneous.
Pellet Formation:
Transfer a portion of the mixture into the pellet die.
Place the die under the hydraulic press and apply pressure (typically 8-10 tons) for 2-3 minutes. This will form a semi-transparent or transparent pellet.
Data Acquisition:
Place the resulting KBr pellet into the sample holder of the FT-IR spectrometer.
Collect a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.
Collect the sample spectrum. A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
Data Analysis:
Process the resulting spectrum using the spectrometer software (e.g., baseline correction, peak picking).
Compare the experimental peak positions and shapes with the predicted values in the summary table.
Conclusion
The IR spectrum of 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid is dominated by the unmistakable features of a hydrogen-bonded carboxylic acid. The presence of the extremely broad O-H stretch and the intense carbonyl peak provide immediate confirmation of this crucial functional group. The finer details of the spectrum, particularly in the 1625-1450 cm⁻¹ and 900-690 cm⁻¹ regions, serve to confirm the integrity of the core imidazopyridine aromatic system. This predictive and comparative guide provides a robust framework for researchers to confidently identify and characterize this molecule, ensuring its structural fidelity in synthetic and medicinal chemistry applications.
References
Lukin, P. M., et al. (2018). Infrared spectra and structure of molecular complexes of aromatic acids. Journal of Applied Spectroscopy, 85, 439-447. [Link]
Unknown Author. (n.d.). The features of IR spectrum. [Link]
OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. [Link]
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
Akyuz, S., et al. (2007). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. Journal of Molecular Structure, 834-836, 477-484. [Link]
The Organic Chemistry Tutor. (2021). Lec15 - IR Spectra of Aromatic Compounds. [Link]
Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]
Watson, D. G. (n.d.). Examples of IR spectra of drug molecules. [Link]
Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. [Link]
Sharma, R., et al. (2020). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry, 18(30), 5747-5767. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. [Link]
de F. Alves, M. B., et al. (2023). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 8(49), 46487–46543. [Link]
Mihorianu, M., et al. (2011). Synthesis of novel imidazo[1,5-a]pyridine derivates. Revue Roumaine de Chimie, 56(7), 689-694. [Link]
Executive Summary & Strategic Verdict The imidazo[1,5-a]pyridine scaffold has emerged as a critical pharmacophore in oncology (IDO1 inhibitors) and immunology (RORc inverse agonists). However, its fused aromatic structur...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Verdict
The imidazo[1,5-a]pyridine scaffold has emerged as a critical pharmacophore in oncology (IDO1 inhibitors) and immunology (RORc inverse agonists). However, its fused aromatic structure and basic nitrogen functionality present distinct analytical challenges: structural isomerism (regioisomers) and peak tailing .
While C18 (Octadecyl) columns remain the standard for general purity assessment, they frequently fail to resolve critical isomeric impurities inherent to the synthesis of these derivatives.
The Verdict:
For General Screening: Standard C18 is acceptable but often insufficient for final purity assignment.
For Isomer Resolution (Gold Standard):Phenyl-Hexyl or Biphenyl stationary phases are superior. They utilize
- interactions to separate regioisomers that possess identical hydrophobicity but distinct electronic shapes.
For Polar Metabolites:HILIC is the necessary orthogonal approach.
The Analytical Challenge: Why This Scaffold is Difficult
Imidazo[1,5-a]pyridine derivatives possess two specific properties that confound standard HPLC methods:
Regioisomer Co-elution: Synthetic routes (e.g., Vilsmeier-Haack cyclization) often generate closely related isomers (e.g., 1,3-disubstituted vs. 3,5-disubstituted variants). On a C18 column, these isomers often co-elute because their hydrophobic volume is identical.
Silanol Interaction: The bridgehead nitrogen and the pyridine ring system are basic. They interact with residual silanols on the silica support, causing severe peak tailing (
) unless the stationary phase is heavily end-capped or the mobile phase is buffered correctly.
Visualization: Selectivity Mechanisms
The following diagram illustrates why Phenyl-based phases offer a "second dimension" of selectivity compared to C18.
Figure 1: Mechanism of Action. Phenyl-Hexyl columns leverage pi-pi electron interactions to separate isomers that C18 cannot distinguish based on hydrophobicity alone.[1]
Comparative Method Analysis
Method A: The Baseline (C18)
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters BEH C18), 3.5 µm or 1.7 µm.
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
Pros: Robust, long column life, standard in almost every lab.
Cons: "Shape selectivity" is poor. Often fails to separate the target product from des-halo impurities or positional isomers.
Method B: The Specialist (Phenyl-Hexyl)
Column: Phenyl-Hexyl (e.g., Phenomenex Kinetex Phenyl-Hexyl or Waters CSH Phenyl-Hexyl).
Mobile Phase: Water/Methanol with 10mM Ammonium Formate.
Mechanism: The phenyl ring on the ligand creates a "sandwich" interaction with the imidazo-pyridine core. Methanol is preferred over Acetonitrile here because Acetonitrile's pi-electrons can compete with the stationary phase, dampening the selectivity gains.
Detailed Protocol: The "Gold Standard" Purity Method
This protocol is designed for the final purity assessment of an isolated imidazo[1,5-a]pyridine derivative, ensuring separation of likely synthetic byproducts (e.g., unreacted aldehydes, regioisomers).
Instrument & Conditions[2][3][4][5]
System: UHPLC or HPLC (Agilent 1290 / Waters Acquity class recommended).
Detector: DAD (Diode Array) + MS (ESI+).
UV Wavelengths: 254 nm (universal), 280 nm, and 320-350 nm (specific to the imidazo[1,5-a]pyridine conjugation).
Column:Phenyl-Hexyl (e.g., 2.1 x 100 mm, 1.7 µm or 2.6 µm Core-Shell).
Temperature: 40°C (Promotes mass transfer and lowers MeOH viscosity).
Mobile Phase Preparation
Solvent A: 10 mM Ammonium Formate in Water, pH 3.8 (Adjusted with Formic Acid).
Why: Buffering at pH ~3.8 suppresses silanol ionization (reducing tailing) and ensures the basic nitrogen is protonated for consistent retention.
Solvent B: Methanol (LC-MS Grade).
Why: Methanol facilitates the
- interaction between the analyte and the phenyl stationary phase.
Gradient Table
Time (min)
% Solvent B (MeOH)
Flow Rate (mL/min)
Phase
0.00
5
0.4
Initial Hold
1.00
5
0.4
Equilibration
10.00
95
0.4
Linear Ramp
12.00
95
0.4
Wash
12.10
5
0.4
Re-equilibration
15.00
5
0.4
End
Sample Preparation
Diluent: 50:50 Water:Methanol. Avoid 100% organic diluents to prevent "solvent breakthrough" (peak distortion) at the start of the gradient.
Concentration: 0.1 - 0.5 mg/mL.
Experimental Workflow & Decision Tree
Use this workflow to determine the correct method for your specific derivative.
Figure 2: Method Development Decision Tree. Prioritizes Phenyl phases when isomer separation is the critical quality attribute.
Root Cause:[2][4][5] Secondary interactions with silanols.
Fix: Increase buffer ionic strength (e.g., move from 5mM to 20mM Ammonium Formate). Do not simply add more acid; ionic strength competes with the silanol interaction [8].
Root Cause:[2][4][5] Methanol content too low or temperature too high (high temp reduces
- binding strength).
Fix: Lower column temperature to 25-30°C to strengthen the
- interaction, or switch to a Biphenyl column which has even stronger aromatic selectivity than Phenyl-Hexyl.
Detection Specificity:
Imidazo[1,5-a]pyridines often have distinct UV absorption bands. Use a DAD to extract the spectrum of the main peak. If the purity at 254 nm is 99% but the purity at 320 nm is 95%, you likely have a co-eluting non-aromatic impurity or a precursor. Always report purity at the
of the specific derivative.
References
Waters Corporation. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Link
Mihorianu, M., et al. (2010).[6] Synthesis of Novel Imidazo[1,5-a]pyridine Derivatives. Revue Roumaine de Chimie, 55(10), 689-695.[6] Link
Fauber, B. P., et al. (2015).[7] Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists.[7] Bioorganic & Medicinal Chemistry Letters, 25(14), 2907-2912. Link
Siadati, S. A., et al. (2023).[8] Drugs containing the imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine cores.[8] ResearchGate. Link
Nacalai Tesque. HPLC Column for Structural Isomers: COSMOSIL PYE and NPE. Nacalai Tesque Application Note. Link
Sigma-Aldrich. Ascentis® Express Phenyl-Hexyl Columns for U/HPLC. Sigma-Aldrich Technical Guide. Link
Agilent Technologies. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[2] Chromatography Online. Link
Helix Chromatography. HPLC Methods for analysis of Pyridine.[9] Helix Chromatography Application Note.[2] Link
comparing reactivity of 5-bromo vs 3-bromo imidazo[1,5-a]pyridine isomers
Executive Summary This guide provides a technical comparison between 3-bromoimidazo[1,5-a]pyridine and 5-bromoimidazo[1,5-a]pyridine . While both serve as critical entry points for functionalizing the imidazo[1,5-a]pyrid...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison between 3-bromoimidazo[1,5-a]pyridine and 5-bromoimidazo[1,5-a]pyridine . While both serve as critical entry points for functionalizing the imidazo[1,5-a]pyridine scaffold—a bioisostere of indole and azaindole—their reactivity profiles are diametrically opposed due to the disparate electronic environments of the imidazole and pyridine rings.
3-Bromo isomer: Located on the electron-rich imidazole ring. Accessible via direct electrophilic substitution (late-stage). Prone to oxidative addition challenges and protodehalogenation.
5-Bromo isomer: Located on the electron-deficient pyridine ring. Accessible only via de novo cyclization (early-stage). Exhibits superior performance in standard Pd-catalyzed cross-couplings due to facile oxidative addition.
Structural & Electronic Landscape
The imidazo[1,5-a]pyridine scaffold is a fused bicyclic system comprising an electron-rich imidazole ring fused to a pyridine ring. The bridgehead nitrogen (N-2 in systematic nomenclature, often N-1 in older literature) donates electron density into the imidazole ring, creating a significant dipole.[1]
Electronic Zones & Numbering[1]
Position 3 (Imidazole): Highly nucleophilic. The HOMO coefficient is largest here, making it the primary site for Electrophilic Aromatic Substitution (EAS) and direct C-H activation.[1]
Position 5 (Pyridine): Electron-deficient relative to C-3. It is situated "peri" to the bridgehead nitrogen. The C-Br bond at this position mimics a 2-halopyridine, activated for oxidative addition by low-valent metals.
Figure 1: Electronic push-pull relationship in the imidazo[1,5-a]pyridine scaffold.
Divergent Synthesis Pathways[1]
The accessibility of these isomers dictates their use in drug discovery workflows.
This isomer is synthesized by direct bromination of the parent heterocycle. Because C-3 is the most nucleophilic position, regioselectivity is naturally high.
Direct bromination of the parent scaffold does not yield the 5-bromo isomer. It must be constructed from a pre-functionalized pyridine precursor.
Precursor: 6-Bromopyridine-2-carbaldehyde.
Method: Cyclocondensation with an amine and a C1 source (e.g., formaldehyde/ammonium acetate).[1]
Implication: Must be introduced at the start of the synthesis.
Figure 2: Orthogonal synthetic routes for accessing 3-bromo and 5-bromo isomers.
Reactivity Profiling: Head-to-Head Comparison
A. Suzuki-Miyaura Cross-Coupling
This is the primary transformation for both isomers in medicinal chemistry.
Feature
3-Bromo (Imidazole Ring)
5-Bromo (Pyridine Ring)
Oxidative Addition
Slower. The electron-rich ring stabilizes the C-Br bond, making Pd insertion more difficult.
Faster. The electron-deficient pyridine ring activates the C-Br bond (similar to 2-bromopyridine).
Catalyst Requirement
Often requires electron-rich ligands (e.g., SPhos, XPhos) or higher temperatures.[1]
Standard catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) are usually sufficient.[1]
Side Reactions
Protodehalogenation is a common risk, especially with boronic acids that are slow to transmetallate.[1]
Minimal side reactions; highly robust.
Yields
Moderate to Good (60-85%).
Excellent (80-95%).
B. C-H Activation Compatibility
3-Bromo: The presence of a bromine at C-3 blocks the primary C-H activation site. This allows for regioselective C-H functionalization at C-1 (the secondary nucleophilic site) or C-5 (via directing groups), provided the Br survives the conditions.
5-Bromo: The C-3 position remains open. This isomer allows for "orthogonal functionalization": standard Suzuki coupling at C-5 followed by direct C-H arylation at C-3.
C. Lithium-Halogen Exchange[1]
3-Bromo: Very fast exchange with n-BuLi at -78°C. The resulting C-3 lithio species is stable and can be trapped with electrophiles (aldehydes, iodides).
5-Bromo: feasible but requires careful temperature control to avoid nucleophilic attack on the pyridine ring or "dance" rearrangements.
Experimental Protocols
Protocol A: Synthesis of 3-Bromoimidazo[1,5-a]pyridine
This protocol utilizes the high nucleophilicity of C-3 for direct halogenation.
Dissolution: Dissolve imidazo[1,5-a]pyridine (1.0 equiv) in DMF (0.5 M).
Bromination: Cool to 0°C. Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise over 15 minutes.
Reaction: Allow to warm to room temperature and stir for 1 hour. (Monitoring: TLC shows disappearance of starting material).
Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄.[1]
Purification: Flash chromatography (Hexanes/EtOAc). The product is typically a solid.
Note: Avoid excess NBS to prevent di-bromination at C-1.
Protocol B: Suzuki Coupling of 5-Bromoimidazo[1,5-a]pyridine
Demonstrates the facile coupling of the pyridine-ring halogen.
Setup: In a microwave vial, combine 5-bromoimidazo[1,5-a]pyridine (1.0 equiv), Aryl-boronic acid (1.5 equiv), and K₂CO₃ (2.0 equiv).
A Comprehensive Guide to the Validation of Melting Point for Novel Heterocyclic Compounds: The Case of 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic Acid
This guide provides an in-depth, scientifically grounded framework for the validation of the melting point of novel or sparsely characterized chemical entities, using 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid (CAS...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth, scientifically grounded framework for the validation of the melting point of novel or sparsely characterized chemical entities, using 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid (CAS 1427398-36-4) as a primary case study. For researchers and drug development professionals, establishing a reliable melting point is a fundamental first step in physicochemical characterization, serving as a critical indicator of purity and identity. Given the current absence of a publicly documented melting point for this specific compound, this guide emphasizes the rigorous, self-validating experimental process required to establish this key parameter with a high degree of confidence.
The Foundational Principles of Melting Point Analysis
The melting point is the temperature at which a substance transitions from a solid to a liquid state at a given pressure.[1][2] At this temperature, the solid and liquid phases exist in equilibrium.[1] This physical constant is intrinsically linked to the strength of the intermolecular forces holding the crystalline lattice together.[3][4] Therefore, factors influencing these forces will directly impact the melting temperature.
Key Influential Factors:
Molecular Structure and Intermolecular Forces: The size, symmetry, and polarity of a molecule dictate the strength of interactions such as hydrogen bonding, dipole-dipole forces, and van der Waals forces.[2][5] Symmetrical molecules, for instance, tend to pack more efficiently into a crystal lattice, resulting in a higher melting point because more energy is required to disrupt the stable arrangement.[4]
Purity: The presence of impurities is the most significant factor leading to deviations in melting point. Impurities disrupt the uniform crystal lattice structure, weakening the intermolecular forces.[1][6] This phenomenon, known as melting point depression , results in two distinct changes: a lowering of the melting point and a broadening of the melting range.[2][7] A pure, crystalline organic compound typically exhibits a sharp melting range of 0.5-2.0°C.[1][2]
Polymorphism: Some compounds can exist in multiple crystalline forms (polymorphs), each with a unique crystal lattice arrangement and, consequently, a different melting point. It is crucial to document the crystallization solvent and conditions to ensure reproducibility.
The diagram below illustrates the concept of melting point depression, where the presence of an impurity disrupts the orderly crystal lattice, requiring less energy to transition to a liquid phase.
Caption: Impurities disrupt the uniform packing of a crystal lattice, lowering the energy required for melting.
The Imperative of a Self-Validating System: Instrument Calibration
Trustworthy data can only be generated from a properly functioning and calibrated instrument.[8] The calibration process serves as the foundation of a self-validating system, ensuring that the temperature recorded by the apparatus accurately reflects the true temperature of the sample.[8][9] Calibration should be performed at regular intervals and whenever the instrument's accuracy is .[10][11]
The process involves measuring the melting points of high-purity, Certified Reference Standards (CRSs) with well-documented melting points and comparing the observed values to the certified values.[8][12] Any significant deviation necessitates an adjustment or recalibration of the instrument.[13]
Table 1: Common Certified Reference Standards for Melting Point Apparatus Calibration
Reference Standard
Certified Melting Point (°C)
Typical Use Case
Vanillin
81 - 83 °C
Low-temperature range calibration
Acetanilide
114 - 116 °C
Mid-temperature range calibration
Benzoic Acid
121 - 123 °C
Mid-temperature range calibration
Caffeine
235 - 238 °C
High-temperature range calibration
Anthraquinone
283 - 286 °C
Very high-temperature range calibration
Note: Certified ranges may vary slightly by supplier. Always refer to the Certificate of Analysis for the specific lot.[8][11][14]
The following workflow diagram outlines the essential steps for establishing a validated melting point determination.
Caption: A systematic workflow ensures instrument accuracy before proceeding to sample analysis and data interpretation.
Experimental Protocols
The following protocols provide a detailed methodology for the validation and determination of the melting point for 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid.
Protocol 1: Calibration of a Digital Melting Point Apparatus
Selection of Standards: Choose at least two Certified Reference Standards that bracket the expected melting point of your compound.[8] If the melting point is entirely unknown, select standards that cover a wide range (e.g., Acetanilide and Caffeine).[8]
Sample Preparation: Ensure the reference standards are dry. Load a small amount (2-3 mm height) into a capillary tube and pack it firmly.[7]
Instrument Setup: Place the capillary tube into the apparatus.
Measurement:
Set the heating rate to a standard 1-2°C per minute for accurate determination.[8][9]
Record the temperature at which the substance begins to melt (onset point) and the temperature at which it is completely liquid (clear point).[8]
Perform the measurement in triplicate for each standard to ensure reproducibility.[8]
Validation: Compare the average observed melting point with the certified range on the standard's Certificate of Analysis. The instrument is considered calibrated if the observed value is within the acceptable tolerance (typically ±1-2°C).[8]
Documentation: Record all calibration data, including the date, standards used, lot numbers, observed readings, and any adjustments made.[8]
Protocol 2: Melting Point Determination of 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic Acid
Sample Preparation:
Ensure the sample of 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid is completely dry, as residual solvent will act as an impurity and depress the melting point.[15] Drying in a vacuum oven is recommended.
The sample must be a fine, homogeneous powder to ensure uniform heat transfer.[15] Grind gently with a mortar and pestle if necessary.
Capillary Loading: Jab the open end of a capillary tube into the powdered sample. Tap the closed end on a hard surface or drop it down a long glass tube to pack the sample tightly to a height of 2-3 mm.[16][17]
Approximate Melting Point (First Pass):
Place the loaded capillary into the calibrated apparatus.
Set a rapid heating rate (e.g., 5-10°C per minute) to quickly determine an approximate melting range.[9][16] This conserves time and material.
Accurate Melting Point (Second Pass):
Allow the apparatus to cool to at least 20°C below the approximate melting point found in the previous step.[16]
Use a fresh sample in a new capillary tube. Re-melting a previously melted sample can lead to decomposition or changes in crystalline structure, yielding inaccurate results.[16]
Heat rapidly until the temperature is about 20°C below the approximate melting point.
Reduce the heating rate to 1-2°C per minute to allow the system to reach thermal equilibrium.[9][16]
Carefully observe the sample. Record the temperature at the first sign of liquid formation (onset) and the temperature when the last solid crystal disappears (clear point). This is the melting range.
Repeatability: Conduct the measurement at least twice with fresh samples to ensure the result is reproducible.
Comparative Data and Interpretation
Since no literature value is readily available for 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid, the primary comparison is internal, focusing on the sharpness of the melting range as an indicator of purity.
Table 2: Hypothetical Comparative Melting Point Data
Broad melt, indicates the presence of impurities. Further purification is required.
Mixed MP (Batch A + Starting Material)
Impure
195.0 - 205.0
10.0
Significant depression and broadening, confirming the identity of Batch A is not the starting material.
A mixed melting point experiment is a powerful tool for confirming the identity of a compound.[7] By mixing the unknown sample with a known compound, one of two outcomes will occur:
If the unknown and known are identical, the mixture is pure, and the melting point will be sharp and unchanged.
If they are different, the known compound acts as an impurity, causing a significant melting point depression and broadening.[7]
Conclusion
The validation of a melting point for a novel compound like 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid is a systematic process that relies on a foundation of robust scientific principles. It is not merely a measurement but an investigation. By ensuring instrument calibration with Certified Reference Standards, employing meticulous sample preparation, and interpreting the results with an understanding of physical chemistry, researchers can establish a trustworthy and reproducible melting point. A sharp, narrow melting range, determined on a calibrated instrument, provides strong evidence for the purity and identity of a new chemical entity, a critical step in the journey of research and drug development.
References
Validation and Calibration of Melting Point Instruments. | Pharma Times Official. (2025). Retrieved from google_search.[8]
Melting-point depression - Wikipedia. Retrieved from google_search.[18]
Calibration of Melting Point Apparatus - Pharmaguideline. Retrieved from google_search.[10]
Melting point depression - IBChem. Retrieved from google_search.[1]
What causes melting point depression? - Quora. (2020). Retrieved from google_search.[19]
Melting Point Reference Standards - Mettler Toledo. Retrieved from google_search.[12]
SOP For Melting Point Calibration | PDF - Scribd. Retrieved from google_search.[20]
Determination of Melting Points According to Pharmacopeia - thinkSRS.com. Retrieved from google_search.[13]
Lab 3: Calibration of a Melting Point Apparatus - California State University, Bakersfield. Retrieved from google_search.[9]
Melting Point Standards - Sigma-Aldrich. Retrieved from google_search.[11]
Melting Point Depression Explained - YouTube. (2013). Retrieved from google_search.[6]
melting point depression: how does it work? : r/askscience - Reddit. (2014). Retrieved from google_search.[21]
What Factors Affect Melting Point? - Sciencing. (2022). Retrieved from google_search.[2]
Measuring the Melting Point - Westlab Canada. (2023). Retrieved from google_search.[3]
Melting Point Certified Reference Standards - thinkSRS.com. Retrieved from google_search.[22]
Melting Point Determination - thinkSRS.com. Retrieved from google_search.[15]
Calibration standards for melting point determination - Crea Analytical. Retrieved from google_search.[23]
Melting Point Reference Standard | Briti Scientific. Retrieved from google_search.[14]
Boiling Point and Melting Point in Organic Chemistry. Retrieved from google_search.[4]
SOP for Melting Point Determination - SOP Guide for Pharma. (2024). Retrieved from google_search.[24]
6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022). Retrieved from google_search.[16]
SOP for Calibration of Melting Point Apparatus - Pharmaguideline. Retrieved from google_search.[25]
SOP For Melting Point Calibration | PDF - Scribd. Retrieved from google_search.[26]
5-Bromoimidazo[1,2-a]pyridine, 97% 1 g | Buy Online | Thermo Scientific Chemicals. Retrieved from google_search.[27]
885275-77-4(5-BROMO-IMIDAZO[1,5-A]PYRIDINE) Product Description - ChemicalBook. Retrieved from google_search.[28]
885275-77-4 | 5-Bromoimidazo[1,5-a]pyridine - Moldb. Retrieved from google_search.
5-Bromoimidazo[1,2-a]pyridine , 96% , 69214-09-1 - CookeChem. Retrieved from google_search.[29]
5-bromoimidazo[1,5-a]pyridine-1-carboxylic acid - ChemicalBook. Retrieved from google_search.[30]
Experiment 1 - Melting Points - NAU. Retrieved from google_search.[7]
885275-77-4, 5-Bromoimidazo[1,5-a]pyridine Formula - ECHEMI. Retrieved from google_search.[31]
Melting Point Determination Lab Guide | PDF - Scribd. Retrieved from google_search.[17]
885275-77-4|5-Bromoimidazo[1,5-a]pyridine|BLD Pharm. Retrieved from google_search.[32]
Synthesis of imidazo[1,5-a]pyridines - Organic Chemistry Portal. Retrieved from google_search.[33]
Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties - JLUpub. Retrieved from google_search.[34]
Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC. (2025). Retrieved from google_search.[35]
Table of melting points of substances - CALCULLA. Retrieved from google_search.[36]
A Researcher's Guide to the Safe Handling of 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid
An In-Depth Technical Guide for Laboratory Professionals As scientific advancement continues to push the boundaries of drug discovery and development, the synthesis and handling of novel chemical entities have become rou...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Laboratory Professionals
As scientific advancement continues to push the boundaries of drug discovery and development, the synthesis and handling of novel chemical entities have become routine. Among these, halogenated heterocyclic compounds play a crucial role. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid. By providing a framework of procedural, step-by-step guidance, this document aims to be the preferred source for laboratory safety and chemical handling, fostering a culture of safety and trust.
Hazard Identification and Risk Assessment
Based on the available data for analogous compounds, 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid is anticipated to be a hazardous substance. The primary hazards associated with this class of compounds include:
A thorough risk assessment should be conducted before commencing any work with this compound. This assessment must consider the quantity of the substance being handled, the nature of the experimental procedures, and the potential for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid. The following table outlines the minimum required PPE, with explanations for the necessity of each item.
To protect against splashes of the chemical which can cause serious eye irritation. A face shield offers an additional layer of protection for the entire face.
Skin and Body Protection
A lab coat, long pants, and closed-toe shoes are the minimum requirements.[5][6] For handling larger quantities or in situations with a higher risk of splashing, chemically resistant coveralls should be considered.
To prevent skin contact, which can cause irritation.[1]
Hand Protection
Disposable nitrile gloves are the minimum requirement.[5][7] For prolonged contact or when handling larger quantities, double gloving or using thicker, chemical-resistant gloves is recommended.
To protect hands from skin irritation. Gloves should be inspected before use and changed immediately if contaminated.[8]
Respiratory Protection
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[9]
To prevent inhalation of the compound, which may cause respiratory irritation.[1]
Operational and Handling Plan: A Step-by-Step Approach to Safety
Adherence to a strict operational plan is paramount to minimizing risk. The following workflow provides a procedural guide for the safe handling of 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid.
Caption: Workflow for the safe handling of 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid.
Detailed Steps:
Preparation:
Review Safety Information: Thoroughly review the SDS for 6-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid and any other available safety information.[1] Conduct a comprehensive risk assessment for your specific experiment.
Don PPE: Put on all required personal protective equipment as outlined in the table above.
Prepare Work Area: Ensure the chemical fume hood is functioning correctly. Gather all necessary equipment and reagents.
Handling:
Weighing: Conduct all weighing operations within the fume hood to contain any dust.
Dissolving: When dissolving the compound, add it slowly to the solvent to avoid splashing.
Reaction: Whenever possible, perform reactions in a closed system to prevent the release of vapors.
Cleanup:
Decontamination: Decontaminate all glassware and surfaces that have come into contact with the chemical.
Waste Segregation: Segregate all waste containing 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid into a designated, clearly labeled container for halogenated organic waste.
Proper disposal of brominated organic compounds is critical to protect the environment. The following methods are recommended for the disposal of waste containing 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid:
Incineration: The preferred method for the disposal of halogenated organic waste is incineration at a licensed hazardous waste facility equipped with scrubbers and emission control systems to capture harmful by-products.[10]
Neutralization: For small spills or residues, neutralization with a reducing agent such as sodium bisulfite or sodium thiosulfate may be an option, but this should only be performed by trained personnel.[10]
Professional Disposal Service: It is highly recommended to use a professional hazardous waste disposal service to ensure compliance with all local, state, and federal regulations.[10]
Under no circumstances should this compound or its waste be disposed of down the drain.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate action is crucial.
Emergency Situation
Immediate Action
Eye Contact
Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][11]
Skin Contact
Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][3]
Inhalation
Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Spill
Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
This guide provides a comprehensive framework for the safe handling of 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid. By adhering to these procedures, researchers can mitigate the risks associated with this compound and ensure a safe and productive laboratory environment.
References
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]
Ideal Response. What is bromine and what are the safe disposal and recycling methods? [Link]
U.S. Environmental Protection Agency. Bromination Process For Disposal Of Spilled Hazardous Materials. [Link]
CHEMM. Personal Protective Equipment (PPE). [Link]
Quicktest. Safety equipment, PPE, for handling acids. [Link]